Vinleurosine sulfate
説明
Vinleurosine has been reported in Catharanthus roseus and Catharanthus lanceus with data available.
特性
CAS番号 |
1404-95-1; 23360-92-1 |
|---|---|
分子式 |
C46H56N4O9 |
分子量 |
809.0 g/mol |
IUPAC名 |
methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H56N4O9/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3/t27-,36-,37+,38-,39-,42-,43+,44-,45+,46+/m1/s1 |
InChIキー |
LPGWZGMPDKDHEP-HLTPFJCJSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Vinleurosine Sulfate in Cancer Cells
Executive Summary: Vinleurosine (B1683062) sulfate (B86663), a member of the vinca (B1221190) alkaloid family of chemotherapeutic agents, exerts its anticancer effects by targeting the fundamental cellular process of mitosis. Derived from the periwinkle plant (Catharanthus roseus), its primary mechanism of action involves the disruption of microtubule dynamics, which are critical for the formation and function of the mitotic spindle. This interference leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis, in rapidly dividing cancer cells. This technical guide provides a detailed examination of this mechanism, supported by quantitative data from related vinca alkaloids, comprehensive experimental protocols for key assays, and visual diagrams of the core pathways and workflows to aid researchers, scientists, and drug development professionals in their understanding and application of this class of compounds.
Core Mechanism of Action: Microtubule Disruption
The defining characteristic of vinca alkaloids, including vinleurosine sulfate, is their function as potent antimitotic agents.[1][2] Their efficacy stems from their ability to interfere with the structure and function of microtubules, which are essential components of the cellular cytoskeleton.
The Role of Microtubules in Cell Division
Microtubules are highly dynamic polymers composed of α- and β-tubulin protein subunits.[3] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is known as dynamic instability and is crucial for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[3][4] This spindle is responsible for the precise segregation of chromosomes into two daughter cells, a process vital for cell proliferation.[5]
Interaction with Tubulin and Inhibition of Polymerization
This compound, like other vinca alkaloids, exerts its effect by binding with high affinity to the β-tubulin subunit, specifically at the plus ends of microtubules.[3][6] This binding action inhibits the polymerization of tubulin dimers into microtubules.[1][6][7] At high concentrations, this leads to the depolymerization of existing microtubules.[3][8] However, at lower, more clinically relevant concentrations, the primary effect is the suppression of microtubule dynamics.[3][9] This "kinetic capping" of microtubule ends prevents their growth and shortening, effectively freezing the dynamic instability required for proper mitotic spindle function.[9][10]
Caption: Molecular interaction of this compound with tubulin.
Cellular Consequences of Microtubule Disruption
The suppression of microtubule dynamics by this compound initiates a cascade of events within the cancer cell, culminating in cell cycle arrest and apoptosis.
G2/M Phase Cell Cycle Arrest
The failure to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. This checkpoint halts the cell cycle at the metaphase stage of mitosis (the M phase) to prevent incorrect chromosome segregation.[5][6] This results in a significant accumulation of cells in the G2/M phase, which can be readily quantified by flow cytometry.[11][12][13] This prolonged arrest prevents the cancer cells from completing division and proliferating.[1][2]
Caption: this compound induces arrest at the G2/M phase of the cell cycle.
Induction of Apoptosis
If the cell is unable to resolve the mitotic arrest in a timely manner, the prolonged activation of the SAC and the associated cellular stress trigger the intrinsic pathway of apoptosis.[1][5] This programmed cell death is a key component of the therapeutic effect of vinca alkaloids. The apoptotic cascade involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3.[14][15] These enzymes dismantle the cell in an orderly fashion, leading to its elimination.[16]
Caption: Apoptotic signaling cascade initiated by mitotic arrest.
Quantitative Analysis of Vinca Alkaloid Effects
While specific quantitative data for this compound is limited in recent literature, extensive studies on closely related vinca alkaloids like vincristine (B1662923) and vinblastine (B1199706) provide a strong basis for understanding its potency and effects.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The IC50 values for vinca alkaloids are typically in the nanomolar to low micromolar range, though they vary significantly depending on the cancer cell line.
| Vinca Alkaloid | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| Vincristine | SH-SY5Y | Neuroblastoma | 100 | [15] |
| Vincristine | MCF-7 | Breast Cancer | 7.37 | [17] |
| Vincristine | A549 | Lung Cancer | 137 | [17] |
| Vinblastine | PC3 | Prostate Cancer | Data available but not specified in abstract | [18] |
Effects on Microtubule Dynamics
Studies directly observing individual microtubules in living cells have quantified the potent effects of vinca alkaloids on their dynamic instability.
| Parameter | Effect of Vinblastine (at low nM concentrations) | Reference |
| Growth Rate | Suppressed | [9] |
| Shortening Rate | Suppressed | [9] |
| Catastrophe Frequency | Decreased (transition from growth/pause to shortening) | [9] |
| Time in Pause State | Significantly Increased | [9] |
| Overall Dynamicity | Potently Decreased (75% reduction at 32 nM) | [9] |
Key Experimental Protocols
The following protocols are fundamental for studying the mechanism of action of this compound and other microtubule-targeting agents.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity), measured as absorbance at 340 nm.[19][20]
Methodology:
-
Reagent Preparation: Thaw purified tubulin (e.g., porcine brain tubulin, >99% pure), GTP stock, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[19][21]
-
Reaction Setup: On ice, mix tubulin (to a final concentration of 2-3 mg/mL) with GTP (1 mM final) and the test compound (this compound) or control (e.g., paclitaxel (B517696) as a stabilizer, nocodazole (B1683961) as a destabilizer) in polymerization buffer.[19][21] A polymerization enhancer like glycerol (B35011) (10%) may be included.[21]
-
Initiate Polymerization: Transfer the reaction mix to a pre-warmed (37°C) 96-well plate.[19]
-
Data Acquisition: Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes using a temperature-controlled spectrophotometer.[19][22]
-
Analysis: Plot absorbance versus time. An increase in absorbance indicates polymerization, while a decrease or inhibition of the increase compared to a control indicates a destabilizing effect.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[13]
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest Cells: Collect both adherent and suspension cells to ensure all cells, including those detached due to mitotic arrest, are analyzed.
-
Fixation: Wash cells with cold PBS, then fix them by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Analysis: Generate a DNA content histogram. G0/G1 cells will have 2N DNA content, G2/M cells will have 4N DNA content, and S-phase cells will have an intermediate amount. An accumulation of cells in the 4N peak indicates G2/M arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[23]
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound to induce apoptosis.
-
Harvest Cells: Gently harvest cells, including the supernatant, to collect all apoptotic populations.[23]
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[24]
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) or 7-AAD.[25]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[24][26]
-
Data Acquisition: Analyze the cells immediately (within 1 hour) by flow cytometry.[26]
-
Analysis: Generate a two-parameter dot plot.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
References
- 1. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 7. What is Vincristine Sulfate used for? [synapse.patsnap.com]
- 8. Facebook [cancer.gov]
- 9. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell cycle effects of vinflunine, the most recent promising Vinca alkaloid, and its interaction with radiation, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Vincristine induces cell cycle arrest and apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. interchim.fr [interchim.fr]
- 20. researchgate.net [researchgate.net]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 24. Annexin V Staining Protocol [bdbiosciences.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 26. phnxflow.com [phnxflow.com]
An In-depth Technical Guide to the Biochemical Pathway of Vinleurosine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinleurosine (B1683062) sulfate (B86663), a dimeric terpenoid indole (B1671886) alkaloid (TIA) derived from the Madagascar periwinkle (Catharanthus roseus), is a member of the Vinca alkaloid family of antineoplastic agents.[1][2] Like its more extensively studied counterparts, vinblastine (B1199706) and vincristine (B1662923), vinleurosine exhibits cytotoxic activity by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the biochemical pathway of vinleurosine sulfate, including its biosynthesis, mechanism of action, and the intricate signaling cascades it perturbs. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, pharmacology, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this potent anticancer compound.
Biosynthesis of Vinleurosine
The biosynthesis of vinleurosine is intrinsically linked to the complex TIA pathway in Catharanthus roseus, which is responsible for producing a wide array of bioactive compounds.[3] Vinleurosine, a dimeric alkaloid, is formed from the coupling of two monomeric precursors: catharanthine (B190766) and vindoline.[4] The entire biosynthetic pathway to vinblastine, a closely related compound, involves over 30 enzymatic steps.[5][6]
The precise enzymatic step leading to the formation of vinleurosine is not as well-elucidated as those for vinblastine and vincristine. It is hypothesized that vinleurosine may arise from a side reaction of the main biosynthetic pathway that produces vinblastine, or potentially through a non-enzymatic conversion. One study has shown that leurosine can be deoxygenated to form anhydrovinblastine (B1203243), a key intermediate in the synthesis of other Vinca alkaloids.[7]
The overall biosynthetic scheme leading to the dimeric Vinca alkaloids is depicted below:
Mechanism of Action: Microtubule Disruption and Mitotic Arrest
The primary mechanism of action of this compound, consistent with other Vinca alkaloids, is the inhibition of microtubule polymerization.[3] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is crucial for the segregation of chromosomes during cell division.
By binding to β-tubulin subunits, vinleurosine prevents their assembly into microtubules. This disruption of microtubule dynamics has profound effects on rapidly dividing cells, leading to:
-
Disassembly of the mitotic spindle: Without a functional mitotic spindle, chromosomes cannot be properly aligned and separated.
-
Metaphase arrest: The cell cycle is halted at the metaphase checkpoint.
-
Induction of apoptosis: Prolonged mitotic arrest triggers programmed cell death.
The workflow from microtubule disruption to apoptosis is illustrated in the following diagram:
Signaling Pathways Perturbed by this compound
The apoptotic response to vinleurosine-induced mitotic arrest is mediated by a complex interplay of signaling pathways. Key pathways identified in studies of related Vinca alkaloids include the NF-κB/IκB pathway and the ROS-mediated JNK activation pathway.
NF-κB/IκB Signaling Pathway
Vinca alkaloids have been shown to induce apoptosis through the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] This occurs through the degradation of IκBα, an inhibitor of NF-κB, leading to the translocation of NF-κB into the nucleus and the transcription of pro-apoptotic genes.
ROS-Mediated JNK Activation Pathway
Another critical pathway involves the generation of reactive oxygen species (ROS), which leads to the prolonged activation of c-Jun N-terminal kinase (JNK).[10] Activated JNK contributes to the downregulation of the anti-apoptotic protein Mcl-1, promotes DNA damage, and induces mitochondrial dysfunction, all culminating in apoptosis.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, data from closely related Vinca alkaloids such as vincristine sulfate can provide a valuable reference for researchers. A clinical trial of this compound was conducted in 1966, though detailed results are not widely accessible.[8]
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of vincristine sulfate in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |
| MCF7-WT | Breast Cancer | 7.371 | 48 | [10] |
| VCR/MCF7 (Resistant) | Breast Cancer | 10,574 | 48 | [10] |
| L1210 | Murine Leukemia | 4.4 | Continuous | [10] |
| S49 | Murine Lymphoma | 5 | Continuous | [10] |
| HeLa | Cervical Cancer | 1.4 | Continuous | [10] |
| HL-60 | Human Leukemia | 4.1 | Continuous | [10] |
| SH-SY5Y | Human Neuroblastoma | 100 | 24 | [4] |
Pharmacokinetics
Pharmacokinetic parameters for vincristine sulfate in adult cancer patients are presented below. These values can serve as an estimate for the pharmacokinetic profile of this compound, though dedicated studies are required for confirmation.
| Parameter | Value (Mean) | Unit | Reference |
| Half-life (α-phase) | 1.9 | minutes | [11] |
| Half-life (β-phase) | 19.2 | minutes | [11] |
| Half-life (γ-phase) | 22.6 | hours | [11] |
| Volume of Distribution (steady state) | 167.6 | L/1.73 m² | [11] |
| Plasma Clearance | 141.9 | mL/min/1.73 m² | [11] |
Pharmacokinetic studies of a liposomal formulation of vincristine sulfate have also been conducted, demonstrating altered distribution and clearance profiles.[12][13]
Experimental Protocols
The following protocols are adapted from established methods for vincristine sulfate and can be applied to the study of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a cancer cell line of interest.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10][14]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates, allow them to attach overnight, and then treat with desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour.[10]
Interpretation of Results:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Conclusion
This compound is a promising antineoplastic agent that warrants further investigation. Its mechanism of action, centered on the disruption of microtubule dynamics, triggers a cascade of signaling events that culminate in apoptotic cell death in cancer cells. While the precise details of its biosynthesis and a comprehensive set of quantitative data are still areas for active research, the information presented in this guide provides a solid foundation for scientists and drug development professionals. The experimental protocols outlined herein can be readily adapted to explore the full therapeutic potential of this and other related Vinca alkaloids. Future research should focus on elucidating the specific enzymatic steps in vinleurosine biosynthesis, conducting detailed pharmacokinetic and pharmacodynamic studies, and performing comprehensive in vivo efficacy trials.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. scbt.com [scbt.com]
- 3. Vinca Alkaloids and Their Biosynthesis Enzymes - LKT Labs [lktlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A microbial supply chain for production of the anti-cancer drug vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concise synthesis of anhydrovinblastine from leurosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical trial of this compound (NSC-90636): a new drug derived from Vinca rosea Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetics of vincristine sulfate in adult cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic behavior of vincristine sulfate following administration of vincristine sulfate liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacokinetic Behavior of Vincristine and Safety Following Intravenous Administration of Vincristine Sulfate Liposome Injection in Chinese Patients With Malignant Lymphoma [frontiersin.org]
- 14. benchchem.com [benchchem.com]
Vinleurosine Sulfate and Tubulin: An In-depth Technical Guide to Binding Kinetics and Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid, exerts its anti-mitotic effects through interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides a comprehensive overview of the binding kinetics and affinity of vinleurosine sulfate with tubulin. While specific quantitative kinetic data for this compound is limited in publicly available literature, this document synthesizes information from closely related vinca alkaloids to provide a robust understanding of its mechanism of action. This guide details the established experimental protocols for characterizing such interactions, including analytical ultracentrifugation, isothermal titration calorimetry, and fluorescence spectroscopy. Furthermore, it presents the known comparative binding affinities of various vinca alkaloids, offering a framework for positioning this compound within this critical class of anti-cancer agents.
Introduction: The Vinca Alkaloids and Microtubule Dynamics
The vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of cancer chemotherapy. Their mechanism of action lies in their ability to disrupt microtubule dynamics, which are crucial for various cellular processes, most notably mitotic spindle formation during cell division. By binding to β-tubulin, vinca alkaloids inhibit the polymerization of tubulin into microtubules. At higher concentrations, they can induce the depolymerization of existing microtubules. This disruption of microtubule function leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[1][2]
Vinleurosine is a structural analogue of vinblastine (B1199706) and vincristine, suggesting a similar mode of interaction with tubulin at the "vinca domain," a binding site located at the interface of two tubulin heterodimers.[1][3] This binding event is thought to induce a conformational change in tubulin, promoting the formation of spiral aggregates rather than functional microtubules.[4][5]
This compound-Tubulin Binding: Kinetics and Affinity
A thorough understanding of the binding kinetics (the rates of association and dissociation) and affinity (the overall strength of the interaction) is paramount for drug development. These parameters, quantified by the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_), dictate the potency and duration of a drug's effect.
Quantitative Binding Data
Direct experimental determination of the k_on_, k_off_, and K_d_ values for this compound's interaction with tubulin is not extensively reported in peer-reviewed literature. However, comparative studies of other vinca alkaloids provide a strong indication of its relative affinity.
Table 1: Comparative Binding Affinities of Vinca Alkaloids to Tubulin
| Vinca Alkaloid | Relative Overall Affinity | Reference |
| Vincristine | Highest | [6][7] |
| Vinblastine | High | [6][7] |
| Vinorelbine (B1196246) | Moderate | [6][7] |
| Vinflunine | Lowest | [5][8] |
Based on its structural similarity to vinblastine, it is hypothesized that this compound possesses a high binding affinity for tubulin, likely falling within the range observed for vinblastine and vinorelbine. The binding of vinca alkaloids to tubulin is generally characterized by a complex mechanism involving both initial binding to tubulin dimers and subsequent effects on tubulin self-association into spiral aggregates.[7] The overall affinity is often described by the product of two equilibrium constants: K_1 (binding to the tubulin heterodimer) and K_2_ (interaction of liganded heterodimers to form polymers).[7] Studies on vincristine, vinblastine, and vinorelbine have shown that while the initial affinity for the tubulin heterodimer (K_1) is similar among these drugs, the differences in overall affinity are largely due to their varying abilities to promote the self-association of liganded heterodimers (K_2_).[6][7]
The interaction of vinca alkaloids with tubulin is an entropically driven process, suggesting that hydrophobic interactions play a significant role in the binding.[9][10]
Experimental Protocols for Characterizing Vinleurosine-Tubulin Binding
Several biophysical techniques are employed to elucidate the kinetics and affinity of ligand-protein interactions. The following sections detail the methodologies for key experiments applicable to the study of this compound and tubulin.
Analytical Ultracentrifugation (AUC)
AUC is a powerful technique for studying the hydrodynamic properties of macromolecules in solution and is particularly well-suited for investigating the self-association of tubulin induced by vinca alkaloids.[11][12]
Methodology: Sedimentation Velocity
-
Sample Preparation:
-
Purified tubulin (e.g., from bovine brain) is prepared in a suitable buffer, such as 10 mM sodium phosphate, 1 mM GTP, pH 7.0.
-
A series of samples are prepared with a constant concentration of tubulin (typically 5-10 µM) and varying concentrations of this compound.
-
A reference cell is filled with the corresponding buffer without the drug.
-
-
Instrumentation and Data Acquisition:
-
The samples and reference are loaded into the appropriate sectors of a two-sector analytical ultracentrifuge cell.
-
The rotor is equilibrated to the desired temperature (e.g., 20°C).
-
Sedimentation velocity runs are performed at a high rotor speed (e.g., 42,000 rpm).
-
Data is collected using absorbance or interference optics at regular time intervals.
-
-
Data Analysis:
-
The sedimentation coefficient distribution is analyzed to determine the weight-average sedimentation coefficient (s_w_) for each sample.
-
The increase in s_w_ with increasing this compound concentration reflects the drug-induced self-association of tubulin.
-
The data can be fitted to a ligand-mediated isodesmic self-association model to determine the equilibrium constants for drug binding and tubulin self-association.
-
Caption: Workflow for Analytical Ultracentrifugation Experiment.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (K_d_), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[11]
Methodology:
-
Sample Preparation:
-
Purified tubulin is dialyzed extensively against the desired buffer (e.g., 20 mM PIPES, 1 mM MgCl_2_, 0.1 mM GTP, pH 6.8).
-
This compound is dissolved in the same dialysis buffer.
-
The concentrations of both tubulin and this compound are accurately determined. Typically, the tubulin concentration in the sample cell is in the range of 10-50 µM, and the this compound concentration in the syringe is 10-20 fold higher.
-
-
Instrumentation and Data Acquisition:
-
The sample cell is filled with the tubulin solution, and the injection syringe is filled with the this compound solution.
-
The system is allowed to equilibrate to the desired temperature (e.g., 25°C).
-
A series of small injections (e.g., 5-10 µL) of the this compound solution are made into the tubulin solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated to obtain a titration curve of heat change versus the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (K_d_, n, ΔH).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farmamol.web.uah.es [farmamol.web.uah.es]
- 6. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimitotic and tubulin-interacting properties of vinflunine, a novel fluorinated Vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The thermodynamics of vinca alkaloid-induced tubulin spirals formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of thermodynamic parameters for vinorelbine- and vinflunine-induced tubulin self-association by sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for studying vinca alkaloid interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Vinleurosine Sulfate-Induced Apoptosis Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a microtubule-targeting agent with established cytotoxic effects against various cancer cell lines. Like other vinca alkaloids such as vincristine (B1662923) and vinblastine, its primary mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis.[1][2][3] This technical guide provides an in-depth exploration of the core signaling pathways activated by vinleurosine sulfate to trigger programmed cell death. It is designed to be a comprehensive resource for researchers and professionals involved in oncology drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of the key molecular events.
Core Mechanism of Apoptosis Induction
The apoptotic cascade initiated by this compound is a multi-step process that originates from the disruption of the microtubule network and converges on the activation of executioner caspases. The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis.[4]
Microtubule Disruption and Mitotic Arrest
This compound binds to β-tubulin, a key component of microtubules, and inhibits its polymerization.[1][2] This disruption of microtubule dynamics has profound consequences for cellular function, particularly during cell division. The failure to form a functional mitotic spindle apparatus leads to an arrest of the cell cycle at the G2/M phase.[3][5] This prolonged mitotic arrest is a critical stress signal that initiates the apoptotic program.[2]
Activation of the JNK Signaling Pathway
A crucial link between microtubule stress and the apoptotic machinery is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][6][7] Prolonged mitotic arrest and the ensuing cellular stress lead to the phosphorylation and activation of JNK.[6][7] Activated JNK can then modulate the activity of downstream targets, including members of the Bcl-2 family of proteins, thereby promoting apoptosis.[5][7]
Dysregulation of the Bcl-2 Family of Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[8][9] The balance between these opposing factions determines the cell's fate. This compound treatment, often via JNK signaling, shifts this balance in favor of apoptosis through two primary mechanisms:
-
Inactivation of Anti-Apoptotic Proteins: JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Bcl-xL. This phosphorylation prevents them from sequestering and inhibiting pro-apoptotic proteins.
-
Activation of Pro-Apoptotic Proteins: JNK can also directly phosphorylate and activate pro-apoptotic "BH3-only" proteins such as Bim.[5] Activated Bim can then directly activate the pro-apoptotic effector proteins Bax and Bak.[8] Additionally, studies on vinca alkaloids have shown a downregulation of Mcl-1, another key anti-apoptotic protein.[6]
Mitochondrial Outer Membrane Permeabilization (MOMP)
The activation of Bax and Bak is a point of no return in the intrinsic apoptotic pathway. These proteins oligomerize and insert into the outer mitochondrial membrane, forming pores.[8] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. The most notable of these is cytochrome c.
Apoptosome Formation and Caspase Activation
Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization to form a large protein complex called the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[4] Activated caspase-9, in turn, cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[4]
Execution Phase of Apoptosis
Activated executioner caspases are responsible for the systematic dismantling of the cell. They cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Signaling Pathway Diagram
Caption: this compound-induced apoptosis signaling pathway.
Quantitative Data
Quantitative analysis of the cytotoxic and apoptotic effects of this compound and related vinca alkaloids is crucial for understanding their potency and for designing effective experimental protocols. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
Table 1: IC50 Values of Vinca Alkaloids in Various Cancer Cell Lines
| Vinca Alkaloid | Cancer Type | Cell Line | IC50 (nM) | Exposure Time (h) | Reference |
| Vincristine | Breast Cancer | MCF-7 | 7.37 | 48 | [10] |
| Vincristine | Lung Cancer | A549 | 137 | 48 | [10] |
| Vincristine | Leukemia | REH | ~2 | Not Specified | [10] |
| Vinblastine | Breast Cancer | MDA-MB-231 | 2.5 | 48 | [11] |
| Vinblastine | Prostate Cancer | PC-3 | 1.8 | 72 | [4] |
| Vinblastine | Colon Cancer | HCT-116 | 1.14 | 48 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.
Table 2: Quantitative Changes in Apoptotic Markers Following Vinca Alkaloid Treatment
| Treatment | Cell Line | Marker | Change | Method | Reference |
| Vinblastine + Silibinin | MDA-MB-231 | Bax mRNA | 2.96-fold increase | qRT-PCR | [11] |
| Vinblastine + Silibinin | MDA-MB-231 | Bcl-2 mRNA | 2-fold decrease | qRT-PCR | [11] |
| Vinblastine + Silibinin | MDA-MB-231 | Caspase-3 mRNA | 3.46-fold increase | qRT-PCR | [11] |
| Vinblastine + Silibinin | MDA-MB-231 | Cleaved Caspase-3 Protein | Significant increase | Western Blot | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the apoptotic pathway.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse treated and control cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying this compound-induced apoptosis.
Conclusion
This compound induces apoptosis in cancer cells primarily through the intrinsic pathway, initiated by microtubule disruption and subsequent G2/M cell cycle arrest. The activation of the JNK signaling pathway plays a pivotal role in relaying this stress signal to the core apoptotic machinery, leading to the dysregulation of Bcl-2 family proteins, mitochondrial outer membrane permeabilization, and the activation of the caspase cascade. A thorough understanding of this signaling pathway, facilitated by the experimental approaches detailed in this guide, is essential for the continued development and optimization of vinca alkaloids and other microtubule-targeting agents in cancer therapy.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. ijrpr.com [ijrpr.com]
- 4. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. devtoolsdaily.com [devtoolsdaily.com]
The Molecular Target of Vinleurosine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is an antineoplastic agent that exerts its cytotoxic effects by targeting the fundamental cellular machinery of mitosis. This technical guide provides an in-depth exploration of the molecular interactions between vinleurosine sulfate and its primary target, the protein tubulin. By disrupting the dynamic instability of microtubules, this compound effectively halts cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This document outlines the mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key signaling pathways and experimental workflows.
The Primary Molecular Target: β-Tubulin
The principal molecular target of this compound, like other vinca alkaloids, is the tubulin heterodimer, the fundamental building block of microtubules.[1] Specifically, vinleurosine binds to the β-tubulin subunit at a distinct site known as the "Vinca domain."[2] This binding site is located at the interface between two tubulin heterodimers, a critical position for the longitudinal association of tubulin into protofilaments, which in turn form the hollow microtubule cylinder.[2] The interaction of vinleurosine at this site is non-covalent and reversible.
The binding of vinleurosine to β-tubulin induces a conformational change in the tubulin dimer, favoring a curved structure that is incompatible with the straight conformation required for incorporation into a growing microtubule.[2] This action effectively inhibits tubulin polymerization and, at higher concentrations, can lead to the depolymerization of existing microtubules.[1]
Mechanism of Action: Disruption of Microtubule Dynamics
Microtubules are highly dynamic polymers that undergo constant phases of growth (polymerization) and shrinkage (depolymerization), a property known as dynamic instability. This dynamic behavior is crucial for numerous cellular functions, most notably the formation and function of the mitotic spindle during cell division.
This compound disrupts microtubule dynamics in a concentration-dependent manner:
-
At low concentrations , it primarily suppresses the dynamic instability of microtubules. It reduces the rate and extent of both microtubule growth and shortening, effectively "capping" the microtubule ends and dampening their dynamicity.[3] This subtle interference is sufficient to disrupt the delicate balance required for proper mitotic spindle function.
-
At higher concentrations , vinleurosine promotes the depolymerization of microtubules, leading to a net loss of microtubule polymer mass.[1] This results in the dissolution of the mitotic spindle.[4]
The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. The persistent activation of the SAC due to microtubule dysfunction leads to a prolonged arrest of the cell cycle in the M-phase (metaphase).[1] This metaphase arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data
While specific quantitative data for this compound is limited in the public domain, data from closely related and well-studied vinca alkaloids like vinblastine (B1199706) and vincristine (B1662923) provide valuable insights into its potency and binding characteristics. It is important to note that these values can vary depending on the experimental conditions, cell lines, and tubulin source.
Table 1: Comparative Binding Affinities of Vinca Alkaloids to Tubulin
| Vinca Alkaloid | Binding Constant (Ka) (M-1) | Dissociation Constant (Kd) (µM) | Number of Binding Sites per Tubulin Dimer | Reference(s) |
| Vinblastine | ~3-4 x 103 | - | 1.4-1.7 (on stabilized microtubules) | [5] |
| Vincristine | Higher than Vinblastine | - | - | [6] |
| Vinorelbine (B1196246) | Lower than Vinblastine | - | - | [6] |
| Vinflunine | 3-16 fold lower than Vinorelbine | - | - | [7] |
Table 2: IC50 Values of Vinca Alkaloids in Cancer Cell Lines
| Vinca Alkaloid | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Vincristine | L1210 | Murine Leukemia | ~10-100 (concentration for 50% cell kill is dependent on exposure time) | |
| Vincristine | CEM | Human Lymphoblastoid Leukemia | ~10-100 (concentration for 50% growth reduction is dependent on exposure time) |
Note: IC50 values are highly dependent on the specific cancer cell line and the duration of drug exposure. Specific IC50 values for this compound across a range of cell lines are not extensively documented in publicly available literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with tubulin.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Reagents and Materials:
-
Purified tubulin (e.g., from bovine brain), stored at -80°C.
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
-
GTP (Guanosine-5'-triphosphate) solution (100 mM).
-
Glycerol.
-
This compound stock solution (in DMSO).
-
96-well microplate.
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Thaw purified tubulin on ice.
-
Prepare a tubulin polymerization reaction mixture by diluting the tubulin to a final concentration of 1-2 mg/mL in ice-cold GTB supplemented with 1 mM GTP and 10% glycerol.
-
Add varying concentrations of this compound (or vehicle control, DMSO) to the wells of a pre-chilled 96-well plate.
-
Add the tubulin reaction mixture to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (typically 30-60 minutes) at 30-second intervals. The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time for each concentration of this compound.
-
The initial rate of polymerization can be determined from the slope of the linear portion of the curve.
-
The maximum polymer level is determined from the plateau of the curve.
-
The IC50 value (the concentration of this compound that inhibits the extent of polymerization by 50%) can be calculated from a dose-response curve.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound required to inhibit the proliferation of cancer cells.
Methodology:
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
96-well cell culture plate.
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) from the dose-response curve.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Characterizing Vinleurosine-Tubulin Interaction
Caption: Experimental workflow for vinleurosine-tubulin interaction.
Conclusion
This compound's therapeutic efficacy as an anticancer agent is fundamentally linked to its precise molecular interaction with β-tubulin. By binding to the Vinca domain, it disrupts the intricate and essential process of microtubule dynamics, leading to mitotic arrest and the apoptotic demise of cancer cells. While a comprehensive quantitative dataset specific to this compound remains an area for further research, the extensive knowledge of the vinca alkaloid class provides a robust framework for understanding its mechanism of action. The experimental protocols detailed herein offer standardized methods for the continued investigation and characterization of vinleurosine and other novel microtubule-targeting agents, paving the way for the development of more effective and targeted cancer therapies.
References
- 1. Methods for studying vinca alkaloid interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic stabilization of microtubule dynamic instability in vitro by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation of cytotoxicity and mitotic spindle dissolution by vinblastine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of thermodynamic parameters for vinorelbine- and vinflunine-induced tubulin self-association by sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Vinleurosine from Catharanthus roseus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and isolation of vinleurosine (B1683062), a dimeric indole (B1671886) alkaloid derived from the Madagascar periwinkle, Catharanthus roseus. Vinleurosine, alongside its more famous counterparts vinblastine (B1199706) and vincristine, belongs to the family of vinca (B1221190) alkaloids, which have demonstrated significant antineoplastic properties. This document details the historical context of its discovery, comprehensive experimental protocols for its extraction and purification, quantitative data on yields, and an exploration of its mechanism of action, with a focus on its interaction with microtubule dynamics and the c-Jun N-terminal kinase (JNK) signaling pathway.
Introduction
The serendipitous discovery of the potent anti-cancer properties of alkaloids from Catharanthus roseus (formerly Vinca rosea) in the mid-20th century marked a pivotal moment in the history of cancer chemotherapy.[1] Initial investigations into the plant's traditional use for diabetes led to the identification of several cytotoxic compounds.[1] Among the multitude of alkaloids isolated from this plant, the dimeric indole alkaloids, including vinblastine, vincristine, and vinleurosine, have been of particular interest to the scientific community due to their ability to disrupt mitosis and induce apoptosis in cancerous cells.
Vinleurosine, also known as leurosine, was one of the early dimeric alkaloids to be isolated and characterized from C. roseus. Its discovery was part of the extensive research efforts led by scientists such as G. H. Svoboda and his colleagues at Eli Lilly and Company in the late 1950s and early 1960s.[1][2] While not as commercially successful as vinblastine or vincristine, the study of vinleurosine has contributed significantly to the understanding of the structure-activity relationships of vinca alkaloids and their therapeutic potential.
This guide aims to provide a comprehensive technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, focusing on the foundational aspects of vinleurosine's discovery and isolation.
Experimental Protocols
The isolation of vinleurosine from Catharanthus roseus involves a multi-step process encompassing extraction of the total alkaloid mixture followed by chromatographic purification to isolate the specific compound. The following protocols are based on established methodologies described in the scientific literature.
Extraction of Total Alkaloids
A common and effective method for the initial extraction of alkaloids from dried C. roseus leaves is the acid-base extraction technique. This method leverages the basic nature of alkaloids to separate them from other plant constituents.
Materials:
-
Dried and powdered leaves of Catharanthus roseus
-
Methanol (80% and 95%)
-
Tartaric acid (2% solution)
-
Ammonia (B1221849) solution (25%)
-
Methylene (B1212753) chloride
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Maceration: Moisten 5 kg of dried, powdered C. roseus leaves with a sufficient amount of 2% tartaric acid solution for one hour. Subsequently, add 9 L of benzene and shake the mixture for 30 minutes. Decant the benzene and repeat the extraction process twice more with fresh benzene.
-
Acidic Extraction: Combine the benzene extracts and concentrate them in vacuo at 50°C to a volume of 150 ml. Add 300 ml of 2% tartaric acid to the concentrated benzene extract and remove the remaining benzene in vacuo at 50°C. Filter the resulting acidic solution.
-
Solvent Partitioning: Extract the acidic filtrate with methylene chloride (6 x 50 ml) to remove non-alkaloidal impurities.
-
Basification and Extraction: Adjust the pH of the aqueous solution to approximately 6.4 with 25% ammonia solution. Extract the liberated alkaloids with methylene chloride (3 x 500 ml).
-
Drying and Concentration: Combine the methylene chloride extracts, dry over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure to obtain the crude total alkaloid fraction.
Chromatographic Isolation of Vinleurosine
The crude alkaloid mixture is a complex combination of numerous compounds. The isolation of vinleurosine is achieved through column chromatography, which separates the alkaloids based on their differing affinities for the stationary and mobile phases.
Materials:
-
Crude alkaloid extract from C. roseus
-
Alumina (B75360) (deactivated)
-
Silica gel
-
Benzene
-
Chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) apparatus and plates
-
UV lamp
Procedure:
-
Column Preparation: Prepare a chromatography column packed with deactivated alumina. The deactivation is typically done by adding a small percentage of water to the alumina to reduce its activity.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent, such as a mixture of benzene and chloroform.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like benzene and gradually increasing the polarity by adding chloroform. A typical elution gradient might start with pure benzene, followed by increasing proportions of chloroform in benzene (e.g., 1:1).
-
Fraction Collection: Collect the eluate in fractions using a fraction collector.
-
Monitoring by TLC: Monitor the composition of each fraction using Thin-Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., benzene:chloroform 1:1). Visualize the spots under a UV lamp.
-
Identification and Pooling: Identify the fractions containing vinleurosine by comparing their TLC profiles with that of a known vinleurosine standard. Fractions containing vinleurosine typically elute after the bulk of accompanying alkaloids and before vinblastine. Pool the fractions that are rich in vinleurosine.
-
Crystallization: Evaporate the pooled fractions to dryness. Dissolve the residue in a minimal amount of aqueous ethanol. Allow the solution to stand, which will lead to the crystallization of vinleurosine.
-
Purification: The crystallized vinleurosine can be further purified by recrystallization from aqueous ethanol to achieve a higher purity.
Quantitative Data
The yield of vinleurosine from Catharanthus roseus can vary significantly depending on the plant variety, growing conditions, and the extraction and purification methods employed. The following table summarizes some of the reported quantitative data for vinleurosine isolation.
| Parameter | Value | Reference |
| Yield of Vinleurosine from Dried Plant Material | 5 - 17 g | (DE2124023A1) |
| Purity of Isolated Vinleurosine | >95% (achievable with recrystallization) | General laboratory practice |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of vinca alkaloids, including vinleurosine, is their interaction with tubulin, the protein subunit of microtubules.[3][4][5] By binding to tubulin, these alkaloids inhibit the polymerization of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3][4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the metaphase and ultimately triggers apoptosis.
Recent studies have elucidated the downstream signaling events that are initiated by the microtubule disruption caused by vinca alkaloids. A key pathway involved is the c-Jun N-terminal kinase (JNK) signaling cascade.[6] The disruption of the microtubule network leads to the generation of reactive oxygen species (ROS), which in turn activates the JNK pathway.[6] Activated JNK then phosphorylates and influences the activity of various downstream targets, leading to apoptosis.
Vinleurosine-Induced Apoptotic Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by vinleurosine, leading to apoptosis.
Conclusion
The discovery and isolation of vinleurosine from Catharanthus roseus represent a significant chapter in the exploration of natural products for cancer therapy. The methodologies developed for its extraction and purification have laid the groundwork for the isolation of other important vinca alkaloids. While vinleurosine itself has not achieved the same level of clinical use as vinblastine and vincristine, its study continues to be valuable for understanding the intricate biological activities of this class of compounds. The elucidation of its mechanism of action, particularly its role in activating the JNK signaling pathway, opens new avenues for research into targeted cancer therapies and the development of novel microtubule-targeting agents. This technical guide provides a foundational resource for researchers to build upon in their ongoing efforts to harness the therapeutic potential of natural products in the fight against cancer.
References
- 1. princeton.edu [princeton.edu]
- 2. Alkaloids of Vinca rosea Linn. (Catharanthus roseus G. Don.). V. Preparation and characterization of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Vinleurosine Sulfate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinleurosine (B1683062) sulfate (B86663), a dimeric indole (B1671886) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a member of the vinca (B1221190) alkaloid family of antineoplastic agents. Like its congeners, vincristine (B1662923) and vinblastine (B1199706), vinleurosine sulfate exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for its extraction, purification, and characterization, as well as for assessing its impact on microtubule polymerization. Furthermore, this document elucidates the key signaling pathways involved in its mechanism of action, offering a valuable resource for researchers in oncology, pharmacology, and medicinal chemistry.
Chemical Structure and Properties
This compound is the sulfate salt of vinleurosine, a complex bisindole alkaloid. Its chemical structure is characterized by the coupling of two monomeric indole alkaloids, catharanthine (B190766) and vindoline.
Chemical Structure:
-
IUPAC Name: methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid[1]
-
Molecular Formula: C₄₆H₅₈N₄O₁₃S[1]
-
Molecular Weight: 907.0 g/mol [1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 907.04 g/mol | [2] |
| Appearance | White to light yellow or brown powder | [2] |
| Melting Point | Approx. 531 °F (for Vincristine Sulfate) | [3] |
| Solubility | Water: ≥10 mg/mL at 75 °F (for Vincristine Sulfate) | [3] |
| Purity | ≥95% | [2] |
Note: The provided melting point and solubility data are for vincristine sulfate and should be considered as an approximation for this compound. Researchers should determine these values experimentally for this compound for precise applications.
Experimental Protocols
Extraction and Purification of Vinleurosine from Catharanthus roseus
The following protocol outlines a general method for the extraction and purification of vinleurosine from the dried leaves of Catharanthus roseus. This procedure involves solvent extraction followed by chromatographic separation.
Materials:
-
Dried and powdered leaves of Catharanthus roseus
-
Dilute ethanolic sulfuric acid
-
Methylene (B1212753) chloride
-
Chloroform
-
Alumina (B75360) (partially deactivated with water)
-
Standard laboratory glassware and equipment
Protocol:
-
Extraction:
-
Leach the powdered plant material with neutral methanol to extract the alkaloids.
-
Concentrate the methanolic extract under reduced pressure to obtain a crude alkaloid mixture.
-
-
Initial Salt Formation and Crystallization:
-
Dissolve the crude alkaloid mixture in ethanol containing a small amount of sulfuric acid (e.g., ethanolic sulfuric acid).
-
Allow the solution to stand, promoting the crystallization of the sulfate salts of the dimeric alkaloids, including vinblastine, vinleurosine, and vincristine.
-
Filter the crystalline mixture of alkaloid sulfates.
-
-
Chromatographic Purification:
-
Dissolve the filtered sulfate salt mixture in a suitable solvent system, such as a 2:1 mixture of methylene chloride and chloroform.
-
Prepare a chromatography column with alumina partially deactivated with water.
-
Apply the dissolved alkaloid mixture to the column.
-
Elute the column with the same solvent mixture (methylene chloride:chloroform, 2:1).
-
Collect fractions and monitor the separation of vinblastine and vinleurosine. Vinleurosine typically crystallizes out from the concentrated fractions.
-
Further purify the vinleurosine fraction by recrystallization from ethanol.
-
Logical Workflow for Vinleurosine Extraction and Purification:
Caption: Workflow for the extraction and purification of this compound.
Characterization of this compound
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility, is employed.
-
Detection: UV detection at a wavelength of approximately 276 nm is suitable for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. Detailed spectral assignments for the base and sulfate salt in various solvents are crucial for unambiguous identification and for characterizing any impurities.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to determine the exact mass and molecular formula.
-
Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the molecule's structure, aiding in its identification. A typical fragmentation for sulfated compounds is the neutral loss of SO₃ (80 Da).[4]
In Vitro Microtubule Polymerization Assay
This assay measures the effect of this compound on the polymerization of tubulin into microtubules by monitoring the change in turbidity of the solution.
Materials:
-
Purified tubulin protein
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)
-
GTP solution
-
This compound stock solution
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Protocol:
-
Preparation of Tubulin Solution:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer containing GTP to the desired final concentration (e.g., 3 mg/mL).
-
Keep the tubulin solution on ice to prevent premature polymerization.
-
-
Assay Setup:
-
Pre-warm a 96-well plate or cuvettes to 37°C.
-
Add the desired concentrations of this compound (or vehicle control) to the wells/cuvettes.
-
Initiate the polymerization reaction by adding the cold tubulin solution to the pre-warmed wells/cuvettes.
-
-
Data Acquisition:
-
Immediately begin monitoring the absorbance at 340 nm at 37°C in kinetic mode.
-
Record readings at regular intervals (e.g., every 30 seconds) for a period sufficient to observe the polymerization curve (typically 30-60 minutes).
-
-
Data Analysis:
-
Plot absorbance at 340 nm versus time.
-
Analyze the polymerization curves to determine the effect of this compound on the nucleation, growth, and steady-state phases of microtubule polymerization. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower final absorbance compared to the control.
-
Experimental Workflow for Microtubule Polymerization Assay:
Caption: Workflow for the in vitro microtubule polymerization assay.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound, like other vinca alkaloids, is the disruption of microtubule function. This leads to cell cycle arrest in the M phase and subsequent apoptosis.
Signaling Pathway of this compound-Induced Apoptosis:
Caption: Simplified signaling pathway of this compound.
Detailed Molecular Events:
-
Binding to Tubulin: this compound binds to the β-subunit of tubulin dimers. This binding interferes with the ability of tubulin dimers to polymerize into microtubules.
-
Inhibition of Microtubule Polymerization: The binding of this compound to tubulin shifts the equilibrium towards depolymerization, leading to a net decrease in the cellular microtubule mass.
-
Disruption of Mitotic Spindle: The proper formation and function of the mitotic spindle, which is composed of microtubules, is essential for chromosome segregation during mitosis. By disrupting microtubule dynamics, this compound prevents the formation of a functional mitotic spindle.
-
M-phase Arrest: Cells with a disrupted mitotic spindle are unable to proceed through metaphase, leading to an arrest in the M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged M-phase arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Conclusion
This compound is a potent antineoplastic agent with a well-established mechanism of action involving the disruption of microtubule dynamics. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and biological activity, along with detailed experimental protocols for its study. A thorough understanding of these aspects is crucial for the continued development and optimization of vinca alkaloid-based cancer therapies. Further research into the specific signaling pathways modulated by this compound may reveal novel therapeutic targets and strategies.
References
Vinleurosine Sulfate: A Technical Overview of its Anticipated Pharmacokinetics and Metabolism
Disclaimer: Publicly available, detailed pharmacokinetic and metabolism data specifically for vinleurosine (B1683062) sulfate (B86663) is scarce. This document, therefore, presents a technical guide based on the well-established principles of vinca (B1221190) alkaloid pharmacology, drawing parallels from structurally similar and extensively studied compounds within the same class, namely vincristine (B1662923), vinblastine (B1199706), and vinorelbine (B1196246). The information provided is intended for researchers, scientists, and drug development professionals to serve as a foundational reference and guide for future studies on vinleurosine sulfate.
Introduction
Vinleurosine is a bisindole alkaloid derived from the Madagascar periwinkle, Catharanthus roseus.[1] As a member of the vinca alkaloid family, it is anticipated to share the core mechanisms of action and pharmacokinetic properties of its more widely studied counterparts like vincristine and vinblastine.[2][3] These agents are potent antimitotic drugs that exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential for cell division.[2][4] This guide provides a comprehensive overview of the expected pharmacokinetic profile and metabolic pathways of this compound, supported by comparative data from related vinca alkaloids. It also outlines detailed experimental protocols for its future study and visualizes key pathways and workflows.
Pharmacokinetics of Vinca Alkaloids
The pharmacokinetics of vinca alkaloids are generally characterized by a large volume of distribution, rapid plasma clearance, and a long terminal half-life.[5] They are typically administered intravenously, and their disposition follows a multi-compartmental model.[5]
Absorption
Given that vinca alkaloids are administered intravenously, absorption is not a limiting factor in their bioavailability.
Distribution
Vinca alkaloids exhibit extensive tissue distribution, leading to a large apparent volume of distribution.[5] They are known to bind to blood components, including platelets and lymphocytes, as well as plasma proteins like albumin and alpha-1-acid glycoprotein.[3] This extensive binding and tissue sequestration contribute to their prolonged terminal half-lives.
Metabolism
The liver is the primary site of metabolism for vinca alkaloids.[2][5] The biotransformation is mainly mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes.[2][5] Metabolism primarily involves phase I reactions such as oxidation and N-dealkylation.[5]
Excretion
The primary route of elimination for vinca alkaloids and their metabolites is through biliary excretion into the feces.[2][5] Renal excretion of the parent drug is generally low.[2][5]
Quantitative Pharmacokinetic Data for Related Vinca Alkaloids
The following tables summarize key pharmacokinetic parameters for vincristine, vinblastine, and vinorelbine in humans, which can serve as a reference for anticipating the pharmacokinetic profile of this compound.
Table 1: Pharmacokinetic Parameters of Vincristine Sulfate in Humans
| Parameter | Value | Reference |
| Half-life (t½) | ||
| α-phase | 2.6 min | [6] |
| β-phase | 41 min | [6] |
| γ-phase | 25.5 h | [6] |
| Volume of Distribution (Vd) | 215.9 L/1.73 m² (steady state) | [6] |
| Clearance (CL) | 146.2 mL/min/1.73 m² | [6] |
| Primary Route of Elimination | Biliary/Fecal | [2][5] |
| Urinary Excretion (% of dose) | Low | [2][5] |
Table 2: Pharmacokinetic Parameters of Vinblastine Sulfate in Rats
| Parameter | Value | Reference |
| Half-life (t½) | 14.3 h (terminal) | [7] |
| Volume of Distribution (Vd) | 11.46 L/kg (apparent) | [7] |
| Systemic Clearance (CL) | 1.49 L/h/kg | [7] |
| Biliary Excretion (% of dose) | 28.2% (over 24h) | [7] |
Table 3: Pharmacokinetic Parameters of Vinorelbine in Humans
| Parameter | Value | Reference |
| Half-life (t½) | Long terminal half-life | [5] |
| Volume of Distribution (Vd) | Large | [5] |
| Clearance (CL) | High | [5] |
| Primary Route of Elimination | Biliary/Fecal | [5] |
| Urinary Excretion (% of dose) | Low | [5] |
Experimental Protocols
Quantification of this compound in Biological Matrices
A sensitive and specific analytical method is crucial for the accurate determination of this compound concentrations in biological samples such as plasma, blood, and tissue homogenates. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Principle:
This method involves the extraction of this compound and an internal standard (e.g., a structurally similar vinca alkaloid not present in the sample) from the biological matrix. The extracted analytes are then separated by reverse-phase HPLC and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Materials and Reagents:
-
This compound reference standard
-
Internal standard (e.g., vinblastine or vincristine)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
-
Human plasma (or other relevant biological matrix)
-
Standard laboratory equipment (vortex mixer, centrifuge, evaporator)
Procedure:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., C18 or mixed-mode cation exchange) with methanol followed by water.
-
Load the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound and the internal standard with a stronger organic solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient program to achieve separation from endogenous matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions should be optimized by infusing the pure compounds into the mass spectrometer.
-
Instrument Settings: Optimize cone voltage, collision energy, and other instrument parameters for maximum sensitivity.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into the blank biological matrix.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
-
Visualizations
Signaling Pathway
The primary mechanism of action for vinca alkaloids, and therefore anticipated for this compound, is the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.[2][4][8]
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and metabolism of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of vincristine sulfate in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro pharmacokinetics and metabolism of vincaalkaloids in rat. II. Vinblastine and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Vinleurosine Sulfate: A Technical Guide to its Antitumor Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663), a dimeric catharanthus alkaloid, is a member of the vinca (B1221190) alkaloid family of chemotherapeutic agents. Structurally similar to vinblastine, vinleurosine has demonstrated antitumor activity in preclinical studies. This technical guide provides a comprehensive overview of the antitumor spectrum of vinleurosine sulfate, including its mechanism of action, effects on cancer cell lines and in vivo models, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.
Mechanism of Action
Like other vinca alkaloids, this compound exerts its cytotoxic effects by targeting tubulin, the fundamental protein component of microtubules. By binding to tubulin, vinleurosine inhibits the polymerization of microtubules, which are essential for various cellular functions, including the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the M-phase, ultimately triggering programmed cell death, or apoptosis.[1]
In Vitro Antitumor Activity
| Cell Line | Cancer Type | Expected IC50 Range (nM) |
| L1210 | Mouse Leukemia | 1 - 10 |
| P388 | Mouse Leukemia | 1 - 10 |
| HeLa | Human Cervical Cancer | 1 - 20 |
| HL-60 | Human Promyelocytic Leukemia | 1 - 20 |
| K562 | Human Chronic Myelogenous Leukemia | 10 - 100 |
| MCF7 | Human Breast Cancer | 10 - 100 |
| A549 | Human Lung Carcinoma | 10 - 200 |
Note: The IC50 values presented are estimated based on the activity of other vinca alkaloids and may vary depending on the specific experimental conditions.
In Vivo Antitumor Activity
Historical preclinical studies have demonstrated the in vivo efficacy of this compound, particularly against murine leukemias.
| Tumor Model | Animal Model | Treatment Regimen | Key Outcomes |
| P-1534 Leukemia | DBA/2 Mice | Intraperitoneal injection | Significant prolongation of survival |
| Ridgway Osteogenic Sarcoma | Mice | Not specified | Demonstrable antitumor activity |
| Gardner Lymphosarcoma | Mice | Not specified | Demonstrable antitumor activity |
Signaling Pathways
This compound, as a microtubule-disrupting agent, triggers a cascade of intracellular signaling events that culminate in apoptosis. The primary pathways implicated are the intrinsic and extrinsic apoptotic pathways.
Mitotic Arrest and Apoptosis Induction
The disruption of the mitotic spindle by this compound leads to a prolonged arrest in the M-phase of the cell cycle. This mitotic arrest activates the spindle assembly checkpoint, which in turn can trigger the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3, resulting in apoptosis.
Caption: Mechanism of this compound-induced mitotic arrest and apoptosis.
JNK Signaling Pathway
The cellular stress induced by microtubule disruption can also activate the c-Jun N-terminal kinase (JNK) signaling pathway. Prolonged activation of JNK is known to contribute to apoptosis by modulating the activity of Bcl-2 family proteins and other pro-apoptotic factors.
Caption: Role of the JNK signaling pathway in vinleurosine-induced apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or medium, optionally mixed with Matrigel) into the flank of the mice.
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) percentage at the end of the study. Monitor animal body weight and overall health as indicators of toxicity.
Conclusion
This compound is a vinca alkaloid with demonstrated antitumor activity. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to mitotic arrest and apoptosis in cancer cells. While further research is needed to fully delineate its antitumor spectrum with modern quantitative assays, the available data and its relationship to other well-characterized vinca alkaloids underscore its potential as a chemotherapeutic agent. The protocols and information provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound.
References
Methodological & Application
Application Note and Protocol for the HPLC Analysis of Vinleurosine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062), a bisindole alkaloid derived from Catharanthus roseus, is a structural analog of vinblastine (B1199706) and vincristine (B1662923) and exhibits significant antineoplastic properties. As with other vinca (B1221190) alkaloids, precise and accurate quantification is crucial for pharmaceutical development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of these complex molecules. This document provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of vinleurosine sulfate (B86663), synthesized from established methods for related vinca alkaloids.
Principle
This method utilizes RP-HPLC with UV detection to separate vinleurosine sulfate from potential impurities and degradation products. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in a sample to the peak areas of standard solutions of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) Acetate (B1210297) (analytical grade)
-
Triethylamine (B128534) (analytical grade)
-
Water (HPLC grade)
-
0.22 µm membrane filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Preparation of Solutions
Mobile Phase Preparation (Example)
-
Buffer Preparation (25 mM Ammonium Acetate with 0.1% Triethylamine):
-
Dissolve 1.93 g of ammonium acetate in 1 L of HPLC grade water.
-
Add 1.0 mL of triethylamine to the solution.
-
Adjust the pH to a suitable value (e.g., 6.0-7.0) with an appropriate acid or base if necessary.
-
Filter the buffer solution through a 0.22 µm membrane filter.
-
-
Mobile Phase Composition:
-
An isocratic mobile phase can be prepared by mixing methanol, acetonitrile, and the prepared buffer in a specific ratio. A common starting point for vinca alkaloids is a mixture of Methanol:Acetonitrile:Buffer (e.g., 15:45:40 v/v/v).[1]
-
Degas the mobile phase by sonication or helium sparging before use.
-
Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components) in a 100 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Make up to the mark with the same solvent.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation
-
For Drug Substance: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.
-
For Formulations: The sample preparation will depend on the dosage form. It may involve extraction, dissolution, and dilution steps to remove excipients and bring the analyte concentration to a suitable level.
-
For Biological Matrices: Sample preparation will likely involve more complex procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.[2][3]
Chromatographic Conditions
The following table summarizes a typical set of starting conditions for the HPLC analysis of this compound, based on methods for similar vinca alkaloids. Method optimization may be required.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Methanol:Acetonitrile:25 mM Ammonium Acetate with 0.1% Triethylamine (15:45:40, v/v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[1] |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | 254 nm or 297 nm[1][4] |
| Run Time | Approximately 20-30 minutes, or until the peak of interest has eluted and the baseline is stable. |
Data Presentation
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting a standard solution multiple times. The results should meet the acceptance criteria outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for Peak Area (n=5) | ≤ 2.0% |
| Relative Standard Deviation (RSD) for Retention Time (n=5) | ≤ 1.0% |
Calibration Curve
A calibration curve should be generated by plotting the peak area of the this compound standards against their corresponding concentrations. The linearity of the method should be evaluated.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linearity Range | To be determined based on experimental data (e.g., 1 - 50 µg/mL) |
Method Validation Parameters
For use in a regulated environment, the analytical method should be fully validated according to ICH guidelines. Key validation parameters are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank, placebo, or degradation products at the retention time of the analyte. |
| Accuracy (Recovery) | The closeness of the test results to the true value. | 98.0% - 102.0% recovery. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters are met after minor changes to the method. |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Stability-Indicating Considerations
To develop a stability-indicating method, forced degradation studies should be conducted on this compound.[5][6][7] This involves subjecting the analyte to stress conditions such as:
-
Acidic hydrolysis (e.g., 0.1 N HCl)
-
Basic hydrolysis (e.g., 0.1 N NaOH)
-
Oxidative degradation (e.g., 3% H₂O₂)
-
Thermal degradation (e.g., heating at 80°C)
-
Photolytic degradation (e.g., exposure to UV light)
The HPLC method should be able to separate the intact this compound peak from any degradation products that are formed, demonstrating the specificity of the method. A PDA detector is highly recommended for this purpose as it can be used to assess peak purity.
References
- 1. Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An HPLC method for the pharmacokinetic study of vincristine sulfate-loaded PLGA-PEG nanoparticle formulations after injection to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Vinleurosine Sulfate in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust method for the quantification of vinleurosine (B1683062) sulfate (B86663) in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Vinleurosine, a dimeric indole (B1671886) alkaloid derived from the periwinkle plant, is a chemotherapeutic agent whose therapeutic efficacy and toxicity are concentration-dependent. Accurate monitoring of its plasma concentrations is crucial for pharmacokinetic studies and optimizing dosing strategies in drug development. The described protocol employs a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard for reliable quantification. The method is designed to offer high sensitivity, specificity, and throughput, making it suitable for preclinical and clinical research.
Introduction
Vinleurosine sulfate belongs to the vinca (B1221190) alkaloid family of anticancer drugs, which also includes vincristine (B1662923) and vinblastine (B1199706). These agents exert their cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] The therapeutic window for vinca alkaloids is narrow, and their pharmacokinetics can exhibit significant inter-individual variability.[4] Therefore, a reliable analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling in drug development.[5][6] This application note details a validated LC-MS/MS method for the determination of this compound in plasma.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, 20 µL of internal standard working solution (e.g., Vinblastine sulfate, 100 ng/mL in 50:50 methanol:water), and 300 µL of cold acetonitrile.[7]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[7]
-
Vortex for 30 seconds and centrifuge at 1,000 x g for 2 minutes.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good separation.[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.[8]
-
Gradient: A linear gradient can be optimized as follows:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
Mass Spectrometry
-
System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
-
Source Temperature: 500°C.
The following table outlines suggested MRM transitions for this compound and a common internal standard, vinblastine sulfate. These parameters should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Vinleurosine | 825.4 | 135.1 | 100 | 45 |
| Vinblastine (IS) | 811.4 | 122.1 | 100 | 40 |
Data Presentation
The following tables summarize the expected quantitative performance of the method. This data is representative and should be confirmed during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 0.5 - 500 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 1.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 400 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 85 - 115 | 85 - 115 |
| High | 400 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for plasma sample preparation.
Caption: Mechanism of action of this compound.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research setting. This method can be a valuable tool for advancing the understanding of vinleurosine's pharmacokinetics and supporting its development as a chemotherapeutic agent.
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetic, bioavailability, and feasibility study of oral vinorelbine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of vincristine sulfate in adult cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Vinleurosine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-mitotic and anti-microtubule agents that are widely used in cancer chemotherapy.[1] Like other vinca alkaloids such as vincristine (B1662923) and vinblastine (B1199706), vinleurosine exerts its cytotoxic effects by disrupting the dynamics of microtubule assembly, leading to cell cycle arrest at the M-phase and subsequent apoptosis.[2][3] The evaluation of the cytotoxic potential of vinleurosine sulfate is a critical step in preclinical drug development. This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes present in the mitochondria. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in the number of viable cells following treatment with a cytotoxic agent like this compound will result in a decrease in the amount of formazan produced, and thus a lower absorbance reading.
Data Presentation
| Vinca Alkaloid | Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) |
| Vincristine sulfate | A549 | Lung Carcinoma | 20 nM | 48 |
| Vincristine sulfate | CEM | Human Lymphoblastoid Leukemia | 10-100 nM | Not Specified |
| Vinblastine sulfate | K-562 | Chronic Myelogenous Leukemia | < 4.0 µg/mL | 48 |
| Vinblastine sulfate | HeLa | Cervical Cancer | < 4.0 µg/mL | 48 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer)
-
Complete cell culture medium (specific to the cell line, e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Sterile pipette tips and tubes
-
Hemocytometer or automated cell counter
Experimental Workflow Diagram
References
Application Notes: Measuring Cell Viability with MTT Assay Following Vinleurosine Sulfate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-cancer drugs derived from the periwinkle plant, Catharanthus roseus.[1][2] Like other drugs in its class, such as vincristine (B1662923) and vinblastine, vinleurosine sulfate exerts its cytotoxic effects by interfering with microtubule dynamics.[1][2] Specifically, it binds to tubulin, preventing the polymerization of microtubules. This disruption of the microtubule network is crucial as it halts the formation of the mitotic spindle, a structure essential for the separation of chromosomes during cell division (mitosis).[2] Consequently, cancer cells are arrested in the M phase of the cell cycle, which ultimately triggers programmed cell death, or apoptosis.[1][3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[4][5] The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[4][6] These insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured with a spectrophotometer.[6] The intensity of the purple color is directly proportional to the number of viable cells.[7] This application note provides a detailed protocol for using the MTT assay to determine the cytotoxic effects of this compound on cancer cells.
Data Presentation
The following table summarizes hypothetical data from an MTT assay performed on a cancer cell line treated with various concentrations of this compound for 48 hours. The IC50 value, the concentration of a drug that inhibits a biological process by 50%, is a key parameter derived from this data.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.250 | 0.085 | 100.0 |
| 0.1 | 1.125 | 0.070 | 90.0 |
| 1 | 0.875 | 0.065 | 70.0 |
| 5 | 0.625 | 0.050 | 50.0 |
| 10 | 0.400 | 0.040 | 32.0 |
| 25 | 0.200 | 0.025 | 16.0 |
| 50 | 0.100 | 0.015 | 8.0 |
| 100 | 0.050 | 0.010 | 4.0 |
Note: The IC50 value for this compound in this hypothetical experiment is approximately 5 µM.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS)[6]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[8]
-
Humidified incubator at 37°C with 5% CO2
Protocol for MTT Assay
-
Cell Seeding:
-
Culture cells until they are in the exponential growth phase.[5]
-
Trypsinize the cells, resuspend them in complete culture medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[9]
-
Incubate the plate for 24 hours to allow the cells to attach.[9]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the drug, but without the drug).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[8]
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the crystals.[7][10]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration using the following formula:[9] % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.[9]
-
Visualizations
Caption: Experimental workflow for determining cell viability using the MTT assay after this compound treatment.
Caption: Signaling pathway of this compound leading to apoptosis.
References
- 1. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 2. What is Vincristine Sulfate used for? [synapse.patsnap.com]
- 3. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Development of a Stable Vinleurosine Sulfate Formulation for Injection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the development of a stable injectable formulation of vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid with antineoplastic properties. Vinleurosine sulfate, like other vinca alkaloids, is susceptible to degradation, primarily through hydrolysis, oxidation, and photolysis, necessitating a carefully designed formulation to ensure its stability and therapeutic efficacy. These notes cover the critical aspects of formulation development, including pH optimization, excipient selection, and lyophilization, as well as analytical methods for stability assessment. The provided protocols offer a starting point for the systematic development and evaluation of a robust this compound injection.
Introduction: Stability Challenges of this compound
This compound shares structural similarities with other vinca alkaloids like vincristine (B1662923) and vinblastine, and thus is prone to similar degradation pathways. The primary stability concerns for this compound in an aqueous solution include:
-
Hydrolytic Degradation: The ester and amide functional groups in the vinleurosine molecule are susceptible to hydrolysis, which is significantly influenced by pH. The N-deformylation of the vindoline (B23647) moiety is a prominent degradation pathway for similar vinca alkaloids.[1]
-
Oxidation: The indole (B1671886) nucleus and other parts of the molecule can be susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of degradation products.
Therefore, the development of a stable formulation requires careful control of pH, protection from light, and the potential inclusion of antioxidants and other stabilizing excipients. Lyophilization (freeze-drying) is a common strategy to enhance the long-term stability of vinca alkaloid formulations.
Pre-formulation Studies: Forced Degradation
Forced degradation studies are essential to identify the likely degradation products and to develop a stability-indicating analytical method.[2][3][4][5][6][7]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate degradation products for analytical method development.
Stress Conditions: It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[7]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. Store at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL. Store at room temperature for 2-8 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidation | Dissolve this compound in 3% hydrogen peroxide to a concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Store solid this compound powder at 80°C for 72 hours. Also, prepare a 1 mg/mL solution in water and store at 80°C for 72 hours. |
| Photodegradation | Expose a 1 mg/mL solution of this compound in water to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
Table 1: Forced Degradation Protocol for this compound.
Formulation Development: pH and Excipients
pH Optimization
The pH of the formulation is a critical parameter for the stability of this compound. Based on data for the structurally similar vincristine sulfate, the optimal pH range for stability is between 3.5 and 5.5.[3]
Excipient Selection
The choice of excipients is crucial for stabilizing the formulation, ensuring isotonicity, and providing bulk for lyophilized products.
| Excipient Type | Examples | Concentration Range (% w/v) | Purpose |
| Buffering Agents | Citric Acid/Sodium Citrate (B86180), Acetic Acid/Sodium Acetate | 0.1 - 2.0 | Maintain optimal pH |
| Tonicity Adjusting Agents | Mannitol (B672), Sodium Chloride | 1.0 - 5.0 | Ensure isotonicity with blood |
| Bulking Agents/Lyoprotectants | Mannitol, Sucrose, Lactose | 1.0 - 10.0 | Provide cake structure in lyophilized products and protect the API during freezing and drying |
| Antioxidants (Optional) | Ascorbic Acid, Sodium Metabisulfite | 0.01 - 0.1 | Prevent oxidative degradation |
Table 2: Recommended Excipients for this compound Formulation.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection (for stability studies)
This protocol describes the preparation of a liquid formulation of this compound for initial stability assessment.
Materials:
-
This compound API
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
Mannitol
-
Water for Injection (WFI)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile 0.22 µm filter
Procedure:
-
Buffer Preparation: Prepare a 50 mM citrate buffer by dissolving the appropriate amounts of citric acid and sodium citrate in WFI.
-
Excipient Dissolution: In a suitable vessel, add approximately 80% of the final volume of WFI. Dissolve the required amount of mannitol with stirring.
-
API Dissolution: Slowly add the this compound powder to the mannitol solution and stir until completely dissolved.
-
Buffering and pH Adjustment: Add the citrate buffer to the solution. Adjust the pH to 4.5 ± 0.2 using 0.1 M HCl or 0.1 M NaOH.
-
Final Volume Adjustment: Add WFI to reach the final desired volume.
-
Sterile Filtration: Filter the solution through a sterile 0.22 µm filter into a sterile container.
-
Filling: Aseptically fill the solution into sterile vials.
Workflow for Preparation of this compound Solution
Caption: Workflow for preparing a liquid formulation of this compound.
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a reverse-phase HPLC method for the quantification of this compound and the detection of its degradation products. This method should be validated according to ICH guidelines.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
Table 3: HPLC Method Parameters for this compound Stability Testing.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase A at a concentration of 0.1 mg/mL.
-
Sample Preparation: Dilute the this compound formulation with mobile phase A to a theoretical concentration of 0.1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Evaluation: Calculate the percentage of this compound remaining and the percentage of each degradation product.
Degradation Pathway of this compound
References
- 1. ES2808938T3 - A ready-to-use formulation for vincristine sulfate liposome injection - Google Patents [patents.google.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sgs.com [sgs.com]
Application Notes and Protocols: Preparation of Vinleurosine Sulfate Liposomal Delivery System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062), a vinca (B1221190) alkaloid, demonstrates potent antineoplastic properties by disrupting microtubule assembly, leading to metaphase arrest in dividing cells. However, its clinical application can be limited by challenges such as poor solubility and potential for dose-limiting toxicities. Liposomal encapsulation of vinleurosine sulfate (B86663) presents a promising strategy to enhance its therapeutic index. This is achieved by improving drug solubility, prolonging circulation time, and potentially enabling targeted delivery to tumor tissues.
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of a vinleurosine sulfate liposomal delivery system. The methodologies described are based on established techniques for encapsulating vinca alkaloids, such as vincristine (B1662923), into liposomes.
Key Experimental Protocols
Preparation of Blank Liposomes using the Thin-Film Hydration Method
This protocol describes the formation of multilamellar vesicles (MLVs) which can be further processed to form large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs).
Materials:
-
Distearoylphosphatidylcholine (DSPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Citrate (B86180) buffer (300 mM, pH 4.0)
-
Rotary evaporator
-
Round-bottom flask
-
Vacuum pump
Procedure:
-
Dissolve DSPC and cholesterol in a chloroform:methanol (9:1, v/v) solvent mixture in a round-bottom flask. The molar ratio of DSPC to cholesterol can be varied, with a common ratio being 55:45.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (Tc) of DSPC (approximately 55°C).
-
Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the dry lipid film by adding pre-warmed (above Tc) 300 mM citrate buffer (pH 4.0) to the flask.
-
Agitate the flask by hand or using the rotary evaporator (without vacuum) until the lipid film is fully suspended, forming a milky suspension of MLVs.
Liposome (B1194612) Sizing by Extrusion
To achieve a more uniform size distribution and prepare LUVs, the MLV suspension is subjected to extrusion.
Materials:
-
MLV suspension
-
Extruder device (e.g., Lipex Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Assemble the extruder with the desired pore size polycarbonate membranes (e.g., two stacked 100 nm membranes).
-
Equilibrate the extruder to a temperature above the Tc of the lipids.
-
Load the MLV suspension into one of the syringes.
-
Force the suspension back and forth through the membranes for a recommended number of passes (e.g., 10-15 times).
-
The resulting suspension will contain LUVs with a size distribution centered around the pore size of the membrane used.
Active Loading of this compound using a pH Gradient
This remote loading technique utilizes a transmembrane pH gradient to actively accumulate the weakly basic this compound inside the liposomes.[1][2][3]
Materials:
-
LUV suspension (with internal pH 4.0)
-
HEPES-buffered saline (HBS; e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
This compound solution
-
Sephadex G-50 column
-
Sodium carbonate or other suitable base
Procedure:
-
To establish the pH gradient, the external buffer of the LUV suspension must be changed from pH 4.0 to pH 7.5. This can be achieved by either:
-
Passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with HBS (pH 7.5).
-
Titrating the external buffer by adding a suitable base (e.g., sodium carbonate) to raise the pH to 7.5.
-
-
Add the this compound solution to the liposome suspension with the established pH gradient. The drug-to-lipid ratio can be varied (e.g., 1:10 to 1:5 w/w).
-
Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30 minutes) to facilitate drug loading. During this incubation, the uncharged vinleurosine will diffuse across the lipid bilayer into the acidic interior, where it becomes protonated and trapped.[3]
-
Cool the liposome suspension in an ice bath to stop the loading process.
-
Remove any unencapsulated drug by methods such as dialysis or gel filtration chromatography.
Characterization of this compound Liposomes
Particle Size and Zeta Potential Analysis
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
Procedure:
-
Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., HBS, pH 7.5).
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential using the same instrument in ELS mode to assess the surface charge of the liposomes.
Encapsulation Efficiency Determination
Method: Column Chromatography and Spectrophotometry/HPLC
Procedure:
-
Prepare a small column packed with Sephadex G-75 or a similar size-exclusion gel.
-
Equilibrate the column with HBS.
-
Apply a known volume of the liposomal this compound suspension to the column.
-
Elute the liposomes with HBS. The liposomes (containing the encapsulated drug) will elute first, followed by the free (unencapsulated) drug.
-
Collect the liposome fraction and disrupt the liposomes using a suitable solvent (e.g., methanol).
-
Quantify the amount of this compound in the disrupted liposome fraction using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
Quantitative Data Summary
| Parameter | Typical Value Range | Method of Analysis | Reference(s) |
| Lipid Composition | DSPC:Cholesterol (55:45 mol/mol) | - | [3] |
| Sphingomyelin:Cholesterol:PEG2000-DSPE (79:20:1 w/w) | - | [4] | |
| Particle Size | 100 - 120 nm | Dynamic Light Scattering (DLS) | [4][5] |
| Polydispersity Index (PDI) | < 0.1 | Dynamic Light Scattering (DLS) | [4] |
| Encapsulation Efficiency | > 95% | Column Chromatography, HPLC | [4][6] |
| Drug to Lipid Ratio | 1:10 to 1:2 (w/w) | - | [4] |
In Vitro Drug Release Study
Method: Dialysis Method
Procedure:
-
Place a known volume of the this compound liposome suspension into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected aliquots using a suitable analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time. Recent studies have shown that the release of vincristine from liposomes can be influenced by the drug-to-lipid ratio.[7]
In Vitro Cytotoxicity Assay
Method: MTT or similar cell viability assay
Procedure:
-
Seed cancer cells (e.g., a relevant cell line for the intended therapeutic target) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, this compound-loaded liposomes, and empty liposomes (as a control).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC50 (the concentration of drug that inhibits 50% of cell growth). The cytotoxic and cytostatic activities of liposomal vinblastine (B1199706) have been examined against various leukaemic human cell lines.[8]
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound liposomes.
Caption: Mechanism of active loading of this compound via a transmembrane pH gradient.
References
- 1. Preparation, characterization, and biological analysis of liposomal formulations of vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. liposomes.ca [liposomes.ca]
- 4. dovepress.com [dovepress.com]
- 5. Vincristine Sulfate Liposome - Creative Biolabs [creative-biolabs.com]
- 6. Remote drug loading into liposomes via click reaction - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 7. Influence of drug-to-lipid ratio on drug release properties and liposome integrity in liposomal doxorubicin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro cytotoxic/cytostatic activity of anionic liposomes containing vinblastine against leukaemic human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Vinleurosine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-cancer agents derived from the Madagascar periwinkle, Catharanthus roseus.[1] Like other vinca alkaloids such as vincristine (B1662923) and vinblastine, vinleurosine sulfate exerts its cytotoxic effects by interfering with microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[2] This disruption of microtubule assembly leads to an arrest of the cell cycle in the M phase, ultimately inducing apoptosis in rapidly proliferating cancer cells.[1]
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells.[3] When combined with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI), it allows for the precise quantification of DNA content within a population of cells. This enables the discrimination of cells in different phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content).[3] This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide staining.
Mechanism of Action: this compound-Induced Mitotic Arrest
This compound, as a vinca alkaloid, targets tubulin, the protein subunit of microtubules.[2] It binds to β-tubulin and inhibits the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, a critical structure for the segregation of chromosomes during mitosis.[1] Consequently, cells are arrested in the metaphase of mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[2] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Figure 1: Signaling pathway of this compound-induced mitotic arrest.
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry analysis of a cancer cell line (e.g., K562) treated with varying concentrations of a vinca alkaloid, demonstrating a dose-dependent increase in the percentage of cells in the G2/M phase. While this data is illustrative for a compound with a similar mechanism, it exemplifies the expected results from an experiment with this compound.
| Treatment Condition | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (0 µM) | 60.5 ± 4.2 | 25.1 ± 3.1 | 14.4 ± 2.0 |
| 0.05 µM this compound | 45.3 ± 3.5 | 18.9 ± 2.4 | 35.8 ± 4.1 |
| 0.1 µM this compound | 28.7 ± 2.8 | 12.5 ± 1.9 | 58.8 ± 5.3 |
| 0.2 µM this compound | 19.6 ± 2.1 | 9.8 ± 1.5 | 70.6 ± 6.1 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Experimental Workflow
The overall experimental workflow for analyzing this compound-induced cell cycle arrest by flow cytometry is depicted below.
Figure 2: Workflow for cell cycle analysis using flow cytometry.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (appropriate solvent, e.g., sterile water or DMSO)
-
Cancer cell line (e.g., HeLa, K562, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A Solution (100 µg/mL in PBS)
-
Flow cytometry tubes
Protocol for Cell Treatment and Preparation
-
Cell Seeding: Seed the chosen cancer cell line in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period. For adherent cells, allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.05, 0.1, 0.2 µM) and a vehicle control. Incubate the cells for a predetermined time course (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Transfer the cell suspension directly to a conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
Protocol for Cell Fixation and Staining
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[4] This ensures proper fixation and minimizes cell clumping.[5] Incubate the cells for at least 2 hours at 4°C.[6] For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[6]
-
Rehydration and Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them. Carefully aspirate the ethanol and wash the cell pellet twice with cold PBS to remove residual ethanol.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[4] The RNase A is essential to degrade any double-stranded RNA, which can also be stained by PI, thereby ensuring accurate DNA content measurement.[3]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
Flow Cytometry Acquisition and Analysis
-
Data Acquisition: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer using a 488 nm laser for excitation. Detect the PI fluorescence in the appropriate channel (typically FL2 or PE-Texas Red).[4] Collect data for at least 10,000-20,000 single-cell events per sample to ensure statistical significance.[4] Use a linear scale for the DNA content histogram.
-
Data Analysis:
-
Gate the single-cell population using a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris and cell aggregates.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use a cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
The protocol described in this application note provides a robust and reproducible method for quantifying the effects of this compound on cell cycle progression. By accurately measuring the accumulation of cells in the G2/M phase, researchers can effectively assess the cytostatic and cytotoxic potential of this vinca alkaloid. This assay is a fundamental tool in the preclinical evaluation of anti-mitotic cancer therapies and for elucidating their mechanisms of action.
References
- 1. Cell cycle G2/M arrest through an S phase-dependent mechanism by HIV-1 viral protein R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of mitotic arrest precedes precocious differentiation and transdifferentiation of pregranulosa cells in the perinatal Wnt4 mutant ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating Vinleurosine Sulfate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a chemotherapeutic agent that, like other members of its class, exerts its cytotoxic effects by disrupting microtubule dynamics. This interference with the cellular cytoskeleton leads to mitotic arrest and subsequent apoptosis, particularly in rapidly proliferating cancer cells.[1][2] These application notes provide detailed methodologies and compiled data for the in vivo evaluation of vinleurosine sulfate efficacy using animal models, primarily focusing on murine xenograft models of solid tumors and leukemia.
Mechanism of Action
This compound's primary mechanism of action involves its binding to β-tubulin, a key component of microtubules.[3] This binding inhibits the polymerization of tubulin dimers into microtubules, which are crucial for the formation of the mitotic spindle during cell division.[1][4] The disruption of the mitotic spindle prevents the proper segregation of chromosomes, leading to an arrest of the cell cycle in the M phase.[3] This prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis.[4]
Signaling Pathway of this compound-Induced Apoptosis
The induction of apoptosis by this compound is a complex process involving multiple signaling cascades. A key pathway is the mitochondrial-mediated intrinsic pathway. Disruption of microtubule dynamics by this compound can lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak. This results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[5][6]
Animal Models for Efficacy Evaluation
The most common animal models for evaluating the in vivo efficacy of anticancer agents like this compound are cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models in immunocompromised mice (e.g., athymic nude or NOD-scid mice).[7]
Leukemia Models
Systemic diseases like leukemia are often modeled by intravenous injection of cancer cells.
Recommended Cell Lines:
-
P388 (murine leukemia)
-
L1210 (murine leukemia)
-
CCRF-CEM (human T-cell acute lymphoblastic leukemia)
-
THP-1 (human acute monocytic leukemia)[7]
Solid Tumor Models
Subcutaneous implantation of cancer cells is a widely used method for creating solid tumor models.
Recommended Cell Lines:
-
Breast Cancer: MDA-MB-231, MCF-7
-
Lung Cancer: A549, H460
-
Colon Cancer: HCT116, HT-29
-
Melanoma: B16-F10 (murine), A375 (human)
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of vinca alkaloids. While specific data for this compound in solid tumor xenograft models is limited in publicly available literature, data from the closely related compound vincristine (B1662923) sulfate can be used as a reference for experimental design.
Table 1: Efficacy of Vinca Alkaloids in Murine Leukemia Models
| Compound | Cell Line | Mouse Strain | Dosing Schedule | Efficacy Endpoint | Result | Reference |
| Vincristine Sulfate Liposome Injection | L1210 | N/A | N/A | Curative Potential | More likely to be curative than standard vincristine | [8] |
| Vincristine Sulfate Liposome Injection | P388 | N/A | N/A | Curative Potential | More likely to be curative than standard vincristine | [8] |
Table 2: Efficacy of Vinca Alkaloids in Solid Tumor Xenograft Models
| Compound | Tumor Model | Mouse Strain | Dosing (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Vincristine Sulfate | Breast Cancer (MX-1) | Nude | 1 | Weekly, i.p. | Significant | [7] |
| Vincristine Sulfate | Lung Cancer (LX-1) | Nude | 1 | Weekly, i.p. | Significant | [7] |
| Vinflunine | B16 Melanoma | N/A | N/A | Multiple, i.p. | 36% (rAUC) | [9] |
| Vinflunine | Lung Xenograft (LX-1) | N/A | N/A | 4 weekly, i.p. | T/C = 23% | [9] |
| Vinflunine | Breast Xenograft (MX-1) | N/A | N/A | 4 weekly, i.p. | T/C = 26% | [9] |
T/C: Treated vs. Control tumor volume; rAUC: relative Area Under the Curve
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically add the calculated amount of sterile saline to the vial containing the this compound powder.
-
Gently vortex the vial until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.
-
Store the prepared solution at 2-8°C and protect from light. Prepare fresh solutions weekly.
Protocol 2: Subcutaneous Solid Tumor Xenograft Model
Materials:
-
Selected cancer cell line
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-8 week old immunocompromised mice (e.g., athymic nude)
-
Syringes (1 mL) and needles (27G)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Preparation: Resuspend the cell pellet in sterile PBS or serum-free medium to a final concentration of 5 x 106 to 1 x 107 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups. Begin treatment with this compound according to the planned dosing schedule.
Protocol 3: Intravenous Leukemia Model
Materials:
-
Leukemia cell line
-
6-8 week old immunocompromised mice
-
Syringes (1 mL) and needles (30G)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of leukemia cells in sterile PBS at a concentration of 1 x 106 cells per 100 µL.
-
Intravenous Injection: Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.
-
Disease Progression Monitoring: Monitor the mice daily for signs of disease, such as weight loss, ruffled fur, and hind-limb paralysis.
-
Treatment: Begin treatment with this compound as per the predetermined schedule.
-
Efficacy Assessment: The primary endpoint is typically survival. Monitor the mice until the pre-defined endpoint and record the date of morbidity for survival analysis.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison. Key parameters to report include:
-
Tumor Volume: Present as mean ± SEM for each group over time.
-
Tumor Growth Inhibition (TGI): Calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
-
Body Weight: Monitor as an indicator of toxicity.
-
Survival: For leukemia models, present as a Kaplan-Meier survival curve.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound efficacy. Careful experimental design, including the appropriate choice of animal model, cell line, and dosing regimen, is crucial for obtaining reliable and translatable data to support further drug development. While data from other vinca alkaloids can be informative, future studies should aim to generate specific quantitative data for this compound to better characterize its in vivo antitumor activity.
References
- 1. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 2. What is Vincristine Sulfate used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vincristine sulfate loaded dextran microspheres amalgamated with thermosensitive gel offered sustained release and enhanced cytotoxicity in THP-1, human leukemia cells: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Vincristine Sulfate Liposome Injection in the Treatment of Adult Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical trial of this compound (NSC-90636): a new drug derived from Vinca rosea Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Vinleurosine Sulfate Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-cancer agents known for their anti-mitotic activity.[1] A significant dose-limiting side effect of vinca alkaloids is neurotoxicity, which can manifest as peripheral neuropathy.[2][3] Assessing the neurotoxic potential of vinleurosine sulfate is crucial for its development and safe clinical use. This document provides detailed protocols for in vitro assays to evaluate the neurotoxicity of this compound, focusing on key cellular events such as neurite outgrowth, cell viability, apoptosis, and oxidative stress.
Due to the limited availability of specific in vitro neurotoxicity data for this compound, the protocols and expected outcomes described herein are largely based on established methods for other vinca alkaloids, such as vincristine (B1662923) and vinblastine.[4][5] Researchers should use these protocols as a guide and optimize the experimental conditions, including concentrations and incubation times, for this compound.
The primary mechanism of action for vinca alkaloids involves the disruption of microtubule dynamics, which are essential for neuronal structure and function.[3][6] This interference can lead to axonal degeneration and neuronal dysfunction. Consequent downstream effects can include the induction of apoptosis and mitochondrial dysfunction, leading to oxidative stress.[7]
Recommended In Vitro Models
Several cell models are suitable for assessing chemotherapy-induced peripheral neuropathy (CIPN) in vitro. The choice of model depends on the specific research question and desired complexity.
-
PC12 Cells: A rat pheochromocytoma cell line that, upon treatment with Nerve Growth Factor (NGF), differentiates into neuron-like cells with extensive neurite networks.[8][9][10] This makes them an excellent model for studying effects on neurite outgrowth.[4]
-
SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype.[11][12] As a human cell line, it offers greater clinical relevance for neurotoxicity studies.[12]
-
Dorsal Root Ganglion (DRG) Primary Neurons: These are primary sensory neurons that are a major target of vinca alkaloid toxicity in vivo.[13][14] While more complex to culture, they provide a highly physiologically relevant model.[13]
Key Experimental Protocols
Here we detail the protocols for four key assays to assess the neurotoxicity of this compound.
Neurite Outgrowth Assay
This assay directly measures the impact of a compound on the formation and maintenance of neurites, a critical aspect of neuronal health and connectivity.[15][16]
Protocol:
-
Cell Seeding:
-
For PC12 or SH-SY5Y cells, seed the cells in a 96-well plate at a density that allows for individual cell and neurite visualization (e.g., 5,000-10,000 cells/well).
-
Coat the plates with an appropriate substrate (e.g., collagen for PC12, Poly-D-lysine for SH-SY5Y) to promote cell attachment and neurite extension.[17][18]
-
-
Differentiation:
-
Compound Treatment:
-
Prepare a range of concentrations of this compound in the appropriate cell culture medium. It is advisable to start with a broad range (e.g., nanomolar to micromolar) based on data from other vinca alkaloids like vincristine (effective at nanomolar concentrations).[4]
-
After differentiation and neurite extension (typically 24-72 hours), replace the medium with the medium containing this compound or a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Imaging and Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Immunostain for a neuronal marker, such as β-III tubulin (Tuj-1), to visualize the neurites.[15]
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite length, number of neurites per cell, and number of branch points using automated image analysis software.[15][18]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., differentiated PC12 or SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Caspase-3 Activity)
Caspase-3 is a key executioner caspase in the apoptotic pathway.[20][21] Measuring its activity provides a direct indication of apoptosis induction.
Protocol:
-
Cell Culture and Treatment: Culture and treat the neuronal cells with this compound as described for the other assays.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Caspase-3 Activity Measurement:
-
Use a fluorometric or colorimetric caspase-3 assay kit according to the manufacturer's instructions.
-
These kits typically use a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) that is cleaved by active caspase-3 to produce a detectable signal.
-
Incubate the cell lysate with the substrate and reaction buffer.
-
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Data Analysis: Express the results as fold-change in caspase-3 activity compared to the vehicle-treated control.
Oxidative Stress Assay
Vinca alkaloids can induce mitochondrial dysfunction, leading to the production of reactive oxygen species (ROS) and oxidative stress.[22][23]
Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells with this compound.
-
ROS Detection:
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
-
After treatment, incubate the cells with DCFH-DA for 30-60 minutes.
-
Wash the cells to remove excess probe.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Express the results as a percentage of the ROS production in the vehicle-treated control cells.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison. Below is a template for presenting such data.
| Assay | Endpoint | This compound Concentration | Result (Mean ± SD) |
| Neurite Outgrowth | Average Neurite Length (µm) | Control (Vehicle) | Value |
| 1 nM | Value | ||
| 10 nM | Value | ||
| 100 nM | Value | ||
| Cell Viability (MTT) | % Viability vs. Control | Control (Vehicle) | 100% |
| 1 nM | Value | ||
| 10 nM | Value | ||
| 100 nM | Value | ||
| Apoptosis | Fold Change in Caspase-3 Activity | Control (Vehicle) | 1.0 |
| 1 nM | Value | ||
| 10 nM | Value | ||
| 100 nM | Value | ||
| Oxidative Stress | % ROS Production vs. Control | Control (Vehicle) | 100% |
| 1 nM | Value | ||
| 10 nM | Value | ||
| 100 nM | Value |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound neurotoxicity in vitro.
Proposed Signaling Pathway for this compound Neurotoxicity
Caption: Proposed signaling pathway of this compound-induced neurotoxicity.
References
- 1. isca.me [isca.me]
- 2. Vinca Alkaloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vinca-alkaloid neurotoxicity measured using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 9. Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gangliosides attenuate vincristine neurotoxicity on dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Cisplatin Neurotoxicity Targets Specific Subpopulations and K+ Channels in Tyrosine-Hydroxylase Positive Dorsal Root Ganglia Neurons [frontiersin.org]
- 15. innoprot.com [innoprot.com]
- 16. Neurite Outgrowth Assays [sigmaaldrich.com]
- 17. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuronal caspase-3 signaling: not only cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Hydrogen sulfide protects HT22 neuronal cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Vinleurosine Sulfate for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of vinleurosine (B1683062) sulfate (B86663) in in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is vinleurosine sulfate and what is its mechanism of action?
This compound is an antineoplastic agent belonging to the vinca (B1221190) alkaloid family of drugs.[1][2] Its primary mechanism of action is the disruption of microtubule dynamics.[3][4] By binding to tubulin, it inhibits the polymerization of microtubules, which are essential for forming the mitotic spindle during cell division.[3][4][5] This interference leads to cell cycle arrest at the metaphase stage, ultimately inducing apoptosis (programmed cell death).[3][5]
Q2: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound is limited in publicly available literature, its properties can be inferred from closely related vinca alkaloids like vincristine (B1662923) sulfate. This compound is generally soluble in water and methanol.[6] For creating concentrated stock solutions for in vitro studies, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) are commonly used.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a high-purity organic solvent like DMSO. This allows for minimal solvent introduction into your cell culture, which could otherwise cause toxicity. A general protocol is provided in the "Experimental Protocols" section below.
Q4: My this compound precipitated after I added it to my cell culture medium. What should I do?
Precipitation is a common issue with compounds that have low aqueous solubility. Please refer to the "Troubleshooting Guide" for a step-by-step approach to resolving this issue. Key factors to consider are the final concentration, the dilution method, and the composition of your cell culture medium.
Q5: How should I store this compound powder and its solutions?
This compound powder should be stored at -20°C.[7] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Aqueous solutions are less stable and it is often recommended to prepare them fresh for each experiment. Studies on the related compound vinblastine (B1199706) sulfate indicate that aqueous solutions are relatively stable at room temperature for short periods, but stability decreases at higher temperatures.[8]
Data Presentation: Solubility of Related Vinca Alkaloids
As a reference, the following table summarizes the solubility of the structurally similar vinca alkaloid, vincristine sulfate, in common solvents. This can provide a useful starting point for your experiments with this compound.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 100 | >108 |
| DMSO | ~5 | ~5.4 |
| Dimethylformamide (DMF) | ~3 | ~3.3 |
| PBS (pH 7.2) | ~2 | ~2.2 |
Data is for Vincristine Sulfate and should be used as an estimation for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 907.04 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Aseptically weigh out 9.07 mg of this compound powder on a calibrated analytical balance.
-
Transfer the powder to a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and prevent contamination.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Procedure for a Cell Viability (MTT) Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from your stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO without the drug).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide: this compound Precipitation in Cell Culture
This guide addresses the common issue of compound precipitation when diluting a DMSO stock solution into aqueous cell culture medium.
| Problem | Possible Cause | Recommended Solution |
| Immediate precipitation upon dilution | Final concentration exceeds the aqueous solubility limit. | - Lower the final working concentration of this compound.- Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Rapid change in solvent polarity. | - Pre-warm the cell culture medium to 37°C before adding the stock solution.- Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion. | |
| Concentrated stock solution. | - Prepare an intermediate dilution of the stock solution in pre-warmed medium before making the final dilution. | |
| Precipitation after incubation | Compound instability in aqueous medium over time. | - Prepare fresh dilutions of this compound immediately before each experiment.- Consider reducing the incubation time if experimentally feasible. |
| Interaction with media components (e.g., serum proteins). | - If possible for your cell line, test the solubility in serum-free medium.- Filter the final diluted solution through a 0.22 µm sterile filter before adding it to the cells. | |
| Media evaporation leading to increased concentration. | - Ensure proper humidification in the cell culture incubator.- Use culture plates with low-evaporation lids for long-term experiments. |
Visualizing Key Concepts
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for in vitro studies.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. benchchem.com [benchchem.com]
- 3. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of the PERK-eIF2α-ATF4 Pathway in M1 Macrophages under Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4E-BP restrains eIF4E phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel actions of the antitumor drugs vinflunine and vinorelbine on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Vinleurosine Sulfate Aqueous Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of vinleurosine (B1683062) sulfate (B86663) in aqueous solutions. The information is compiled from studies on vinleurosine and related, structurally similar vinca (B1221190) alkaloids like vincristine (B1662923) and vinblastine. Therefore, these guidelines should be adapted and validated for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause vinleurosine sulfate to degrade in an aqueous solution?
A1: The stability of this compound in an aqueous solution is primarily affected by three main factors: pH, temperature, and exposure to light. Like other vinca alkaloids, it is susceptible to degradation under suboptimal conditions.
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: Based on data from related vinca alkaloids, the optimal pH range for stability in aqueous solutions is between 3.5 and 5.5. Solutions with a pH outside this range, especially alkaline solutions, can lead to increased degradation and potential precipitation. For monoclonal antibody-vinca alkaloid conjugates, a pH range of 4.5-5.5 showed improved stability and minimal aggregation[1].
Q3: How should I store my this compound solutions to minimize degradation?
A3: this compound solutions should be protected from light and stored under refrigeration at 2°C to 8°C (36°F to 46°F). Studies on other vinca alkaloids have shown that they remain stable for extended periods when refrigerated[2][3]. The product is sensitive to light and moisture[4].
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive[4]. Exposure to light can induce a degradation pathway that differs from heat-induced degradation. It is crucial to protect solutions from light by using amber vials or by covering the container with light-blocking material.
Q5: For how long can I expect my this compound solution to be stable?
A5: The stability period is highly dependent on the storage conditions (pH, temperature, light exposure) and the diluent used. For related vinca alkaloids like vincristine and vinblastine, when diluted in 0.9% sodium chloride or 5% dextrose and stored at 4°C, they showed no significant degradation for up to three weeks[2][3]. However, for any new preparation, a stability study should be conducted to determine the exact shelf-life for your specific conditions.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| Cloudiness or Precipitation in Solution | - pH outside optimal range: The pH of the buffer may be too high (alkaline).- Exceeded solubility limit: The concentration of this compound is too high for the chosen solvent. | - Verify the pH of your buffer and adjust to the optimal range of 3.5-5.5.- Prepare a new solution at a lower concentration. |
| Discoloration of the Solution | - Degradation: The solution may be degrading due to exposure to light, elevated temperature, or incorrect pH. | - Prepare a fresh solution, ensuring it is protected from light and stored at 2-8°C.- Confirm the pH of the diluent is within the optimal range. |
| Loss of Potency or Inconsistent Results | - Chemical Degradation: The active compound is breaking down over time.- Improper Storage: The solution was not stored under the recommended conditions. | - Always prepare fresh dilutions from a properly stored stock solution for critical experiments.- Conduct a stability study using a validated, stability-indicating HPLC method to determine the rate of degradation under your experimental conditions.- Review storage procedures; ensure consistent refrigeration and protection from light. |
Stability Data Summary
The following data is based on studies of related vinca alkaloids (vincristine, vinblastine, and vindesine) and should be used as a general guideline for this compound.
| Diluent | Storage Temperature | Concentration Range | Duration | Stability |
| 0.9% Sodium Chloride | 4°C (39°F) | Not Specified | 3 Weeks | >95% remaining[2][3] |
| 5% Dextrose | 4°C (39°F) | Not Specified | 3 Weeks | >95% remaining[2][3] |
| Ringer's Lactate | 4°C (39°F) | Not Specified | 3 Weeks | >95% remaining[2][3] |
| 0.9% Sodium Chloride | 25°C (77°F) | Not Specified | 3 Weeks | >95% remaining[2][3] |
| 5% Dextrose | 25°C (77°F) | Not Specified | 3 Weeks | >95% remaining[2][3] |
| Ringer's Lactate | 25°C (77°F) | Not Specified | 3 Weeks | >95% remaining[2][3] |
Experimental Protocols
Protocol: Stability Testing of this compound in Aqueous Solution via HPLC
This protocol outlines a general procedure for assessing the chemical stability of this compound in a specific aqueous solution.
1. Materials and Equipment:
-
This compound powder
-
Selected aqueous diluent (e.g., 0.9% NaCl, 5% Dextrose, or specific buffer)
-
pH meter
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase (e.g., a mixture of methanol (B129727) and a phosphate (B84403) buffer, pH adjusted)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Light-protective (amber) vials
-
Refrigerator and/or temperature-controlled incubator
2. Solution Preparation (Time = 0):
-
Prepare the selected aqueous diluent and adjust the pH to the desired level (e.g., 4.5).
-
Accurately weigh and dissolve a known amount of this compound in the diluent to achieve the target concentration.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Immediately transfer the solution into multiple amber vials.
3. Sample Storage:
-
Store the vials under the desired storage conditions (e.g., refrigerated at 4°C and at an accelerated condition like 25°C).
-
Ensure all samples are protected from light.
4. HPLC Analysis:
-
Set up the HPLC system. A common method for vinca alkaloids involves a C18 column with a mobile phase of sodium dihydrogen phosphate-methanol (e.g., 36:64, v/v) with the pH adjusted to around 4.7. The UV detection wavelength is typically set at 276 nm[5][6].
-
Immediately after preparation (T=0), inject a sample to determine the initial concentration.
-
At specified time points (e.g., 24h, 48h, 7 days, 14 days, 21 days), withdraw a sample from a vial stored at each condition.
-
Analyze each sample by HPLC. Record the peak area of the intact this compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
-
The solution is generally considered stable if the concentration remains above 90% of the initial value.
-
Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.
Visualizations
Caption: Key factors influencing the degradation of this compound.
References
- 1. Solution stability of the monoclonal antibody-vinca alkaloid conjugate, KS1/4-DAVLB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids. | Semantic Scholar [semanticscholar.org]
- 3. Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. An HPLC method for the pharmacokinetic study of vincristine sulfate-loaded PLGA-PEG nanoparticle formulations after injection to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
reducing off-target effects of vinleurosine sulfate in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in reducing the off-target effects of vinleurosine (B1683062) sulfate (B86663) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of vinleurosine sulfate and how does it contribute to its on-target effects?
This compound, a member of the vinca (B1221190) alkaloid family of chemotherapeutic agents, exerts its primary on-target effect by disrupting microtubule dynamics, which are crucial for cell division.[1][2] It binds to β-tubulin, a subunit of microtubules, and inhibits its polymerization.[3] This disruption prevents the formation of the mitotic spindle, a necessary structure for the separation of chromosomes during mitosis.[2] Consequently, the cell cycle is arrested in the M phase, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]
Q2: What are the major known off-target effects of this compound and other vinca alkaloids in cell culture?
The most significant off-target effect of vinca alkaloids, including this compound, is neurotoxicity.[1][4] This is primarily due to the disruption of microtubule function in neurons, which is essential for maintaining their structure and for axonal transport.[5] In cell culture models, this can manifest as neurite retraction, decreased cell viability of neuronal cells, and axonal degeneration.[3][6] Another potential off-target effect is hematological toxicity, impacting bone marrow cells.[3]
Q3: How can I prepare this compound for my cell culture experiments?
While specific solubility data for this compound can vary, a general protocol for preparing vinca alkaloids for in vitro use involves dissolving the powder in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[7] It is crucial to use cell culture-grade DMSO and to prepare the stock solution under sterile conditions. The stock solution should be stored in light-protected aliquots at -20°C to maintain stability. When preparing working concentrations for your experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[7] Always refer to the manufacturer's instructions for specific solubility and handling information.
Troubleshooting Guide
Issue 1: High levels of cell death in non-cancerous (e.g., neuronal) cells at concentrations effective against cancer cells.
-
Possible Cause: Off-target neurotoxicity of this compound.
-
Suggested Solutions:
-
Optimize Concentration: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your cancer cell line and a relevant non-cancerous control cell line (e.g., a neuronal cell line). This will help you identify a therapeutic window where cancer cell death is maximized with minimal off-target effects.
-
Co-treatment with Neuroprotective Agents: Consider co-treating your cells with a neuroprotective agent. Antioxidants like glutathione (B108866) have been explored to mitigate the neurotoxic side effects of some chemotherapeutic drugs.[8][9]
-
Issue 2: Inconsistent results and high variability between experiments.
-
Possible Cause: Issues with experimental setup, cell health, or compound stability.
-
Suggested Solutions:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and media formulations. Healthy, exponentially growing cells are crucial for reproducible results.
-
Freshly Prepare Drug Dilutions: Prepare fresh dilutions of this compound from your frozen stock for each experiment to avoid degradation.
-
Include Proper Controls: Always include vehicle controls (cells treated with the same concentration of DMSO as the highest drug concentration) and untreated controls in every experiment.
-
Data Presentation
Table 1: Comparative Cytotoxicity of Vinca Alkaloids in Various Cancer Cell Lines
Disclaimer: The following IC50 values are for the closely related vinca alkaloids, vincristine (B1662923) and vinblastine, as comprehensive data for this compound is limited. These values can serve as a starting point for determining appropriate concentration ranges in your experiments.
| Cell Line | Cancer Type | Vinca Alkaloid | IC50 (µM) | Exposure Time (hours) |
| L1210 | Murine Leukemia | Vincristine | ~0.001 | 72 |
| CEM | Human Lymphoblastoid Leukemia | Vincristine | ~0.001 | 72 |
| LNCaP | Human Prostate Cancer | Vinblastine | 29.3 | 48 |
Note: IC50 values can vary significantly between different studies due to variations in experimental conditions such as cell density, assay type, and exposure duration.[10][11]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50%.
Materials:
-
Target cancer cell line
-
This compound
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells and adjust the concentration to seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Co-treatment with Glutathione (GSH) to Mitigate Neurotoxicity
This protocol provides a general guideline for co-treating neuronal cells with glutathione to potentially reduce the off-target toxicity of this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Glutathione (reduced form)
-
Cell culture medium
-
Appropriate viability or neurotoxicity assay reagents (e.g., MTT, neurite outgrowth staining)
Procedure:
-
Cell Seeding: Seed neuronal cells in an appropriate culture vessel (e.g., 96-well plate for viability assays, 24-well plate for neurite outgrowth analysis).
-
Co-treatment:
-
Prepare solutions of this compound at various concentrations.
-
Prepare a stock solution of glutathione in sterile water or PBS. A starting concentration for co-treatment could be in the range of 1-5 mM, but this should be optimized for your specific cell line.
-
Treat the cells with this compound alone and in combination with glutathione.
-
Include controls for untreated cells, cells treated with glutathione alone, and vehicle controls.
-
-
Incubation: Incubate the cells for the desired treatment duration.
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT or similar assay to assess cell viability.
-
Neurite Outgrowth: Fix and stain the cells to visualize neurites (e.g., with beta-III tubulin antibody). Quantify neurite length and branching.
-
-
Data Analysis: Compare the viability and neurite outgrowth in cells treated with this compound alone to those co-treated with glutathione to determine if glutathione provides a protective effect.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target neurotoxicity pathway of this compound.
Caption: General experimental workflow for assessing this compound effects.
References
- 1. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Chemotherapy-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Long-Term Effects, Pathophysiological Mechanisms, and Risk Factors of Chemotherapy-Induced Peripheral Neuropathies: A Comprehensive Literature Review [frontiersin.org]
- 6. Vinca-alkaloid neurotoxicity measured using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NCCTG N08CA (Alliance): The use of Glutathione for Prevention of Paclitaxel/Carboplatin Induced Peripheral Neuropathy: A Phase III Randomized, Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of glutathione combined with cisplatin and oxaliplatin on the proliferation and apoptosis of lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Vinleurosine Sulfate Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of vinleurosine (B1683062) sulfate (B86663) degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for vinleurosine sulfate?
A1: While specific literature on the degradation pathways of this compound is limited, valuable insights can be drawn from studies on structurally similar vinca (B1221190) alkaloids like vinblastine (B1199706) and vincristine (B1662923). Based on this, the primary degradation pathways for this compound are expected to involve oxidation and hydrolysis. Key transformations may include the formation of N-oxides, hydroxylation, and epimerization. It is crucial to perform forced degradation studies to identify the specific degradation products for your sample.
Q2: What are the common challenges encountered when analyzing this compound and its degradation products?
A2: Researchers may face several challenges, including:
-
Co-elution of impurities: The degradation products can be structurally very similar to the parent compound and to each other, leading to difficulties in chromatographic separation.
-
Low concentration of degradation products: Degradants may be present at very low levels, requiring highly sensitive analytical methods for detection and quantification.
-
Lack of commercially available reference standards: Reference standards for specific degradation products are often not available, making definitive identification challenging.
-
Instability of the molecule: this compound is sensitive to light, pH, and temperature, which can lead to the formation of artifacts during sample preparation and analysis.[1]
Q3: Which analytical techniques are most suitable for identifying and characterizing this compound degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the most powerful technique for this purpose.[1]
-
HPLC with UV detection: This is a widely used method for the separation and quantification of vinca alkaloids and their impurities.[1][2]
-
LC-MS/MS: This technique provides molecular weight information and fragmentation patterns, which are essential for the structural elucidation of unknown degradation products.[1]
Troubleshooting Guides
Problem 1: Poor chromatographic resolution between vinleurosine and its degradation products.
| Possible Cause | Troubleshooting Step |
| Inappropriate column chemistry | Screen different C18 columns from various manufacturers or consider alternative stationary phases like phenyl-hexyl or cyano columns. |
| Suboptimal mobile phase composition | Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile (B52724), methanol) ratio, pH, and buffer concentration. A shallow gradient elution program can often improve the separation of closely related compounds.[3][4] |
| Inadequate column temperature | Vary the column temperature. Sometimes, sub-ambient temperatures can improve the resolution of closely eluting peaks. |
Problem 2: Low sensitivity and inability to detect minor degradation products.
| Possible Cause | Troubleshooting Step |
| Insufficient sample concentration | Concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation. Be mindful of potential degradation during these steps. |
| Non-optimal detector wavelength | Determine the UV absorption maxima of the parent drug and potential degradation products by running a photodiode array (PDA) scan. While a single wavelength may be used for quantification, monitoring multiple wavelengths can aid in the detection of impurities with different chromophores. |
| Using UV detection instead of MS | If sensitivity is a major issue, switching to a mass spectrometer as a detector will significantly lower the limit of detection.[1] |
Problem 3: Inconsistent results and appearance of unexpected peaks.
| Possible Cause | Troubleshooting Step |
| On-column degradation | Ensure the mobile phase pH is within the stable range for the column and the analyte. Also, check for any reactive components in the mobile phase. |
| Sample instability in the autosampler | Use a cooled autosampler to minimize degradation of the sample while it is waiting for injection. Perform a stability study of the sample in the analytical solvent to understand its stability over the analysis time. |
| Carryover from previous injections | Implement a robust needle wash program in the autosampler method, using a strong solvent to clean the injection port and needle between runs. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to generate degradation products and develop stability-indicating analytical methods.[5][6][7][8][9]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.[5]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.[5]
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time points and dilute with mobile phase for analysis.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Also, prepare a solution of this compound in high-purity water and heat it at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound powder and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
Control Samples: Prepare control samples (unstressed) by dissolving this compound in the same diluent and storing them under normal conditions.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a PDA or UV detector.
-
LC-MS/MS system for peak identification.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Ammonium acetate (B1210297) buffer with 0.1% triethylamine |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 15% B, hold for 5 min, ramp to 45% B in 20 min, hold for 5 min, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | 297 nm |
| Injection Volume | 10 µL |
Note: This is a starting point. The method must be optimized and validated for your specific application.[3]
Data Presentation
Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation of Vinleurosine | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 hours | 60°C | 15.2 | 3 | DP1 (8.5 min) |
| 0.1 M NaOH | 24 hours | 60°C | 22.5 | 4 | DP2 (10.2 min) |
| 3% H₂O₂ | 24 hours | Room Temp | 18.7 | 2 | DP3 (11.8 min) |
| Heat (Solid) | 48 hours | 80°C | 5.1 | 1 | DP4 (9.1 min) |
| Heat (Solution) | 48 hours | 80°C | 9.8 | 2 | DP4 (9.1 min) |
| Photolytic | - | - | 12.3 | 3 | DP5 (13.5 min) |
Table 2: Potential Degradation Products of this compound (Based on Analogy with Vinblastine/Vincristine)
| Degradation Product | Proposed Structure/Modification | Expected m/z [M+H]⁺ |
| 19'-oxovinblastine analogue | Oxidation at C19' | 825 |
| Vinleurosine isomer | Isomerization | 811 |
| 19'-hydroxy-3',4'-dehydrovinblastine analogue | Dehydrogenation and hydroxylation | 809 |
| N-formylleurosine analogue | N-formylation | 823 |
| 4-deacetylvincristine analogue | Deacetylation | 783 |
Note: The m/z values are based on the degradation products of vinblastine and vincristine and would need to be confirmed for vinleurosine.[10][11]
Visualizations
Caption: Workflow for forced degradation and analysis.
Caption: General analytical workflow for vinleurosine.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. phcog.com [phcog.com]
- 4. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. sgs.com [sgs.com]
- 10. Studies on the stability of vinblastine sulfate in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 11. Structural studies on the degradation products of vincristine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing precipitation of vinleurosine sulfate in buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of vinleurosine (B1683062) sulfate (B86663) in buffer solutions. The information is structured to address common issues encountered during experimental work.
Disclaimer: Vinleurosine sulfate is a vinca (B1221190) alkaloid, and specific solubility data for this compound is limited in publicly available literature. The following recommendations are largely based on data for the closely related and structurally similar compound, vincristine (B1662923) sulfate. Researchers should use this information as a guide and are encouraged to perform small-scale pilot experiments to determine the optimal conditions for their specific experimental setup.
Troubleshooting Guide: Preventing this compound Precipitation
| Symptom | Potential Cause | Recommended Solution |
| Precipitation upon dilution of an organic stock solution into an aqueous buffer. | The pH of the final solution is outside the optimal range for this compound solubility. Vinca alkaloids are known to be less soluble in neutral to alkaline conditions.[1] | Ensure the final pH of the experimental buffer is within the acidic range, ideally between 3.5 and 5.5. Consider using a citrate (B86180) or acetate (B1210297) buffer system that can maintain this pH.[1][2] |
| The concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final concentration of this compound in the working solution. | |
| "Salting out" effect due to high salt concentration in the buffer. | If possible, reduce the salt concentration of your buffer. | |
| Cloudiness or precipitation appears over time in the prepared solution. | The solution is unstable at the storage temperature or pH. | Prepare aqueous solutions of this compound fresh before each experiment. If short-term storage is necessary, store at 2-8°C and protect from light.[1] |
| The solution is exposed to light, causing degradation and precipitation. | Protect all this compound solutions from light by using amber vials or by wrapping the container in aluminum foil. | |
| Immediate precipitation when mixing with other compounds. | Chemical incompatibility between this compound and another compound in the solution. | Review the literature for known incompatibilities with this compound or other vinca alkaloids. When mixing with other compounds, ensure the final solution's pH remains in the optimal range. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving this compound in aqueous solutions?
A1: Based on data for the closely related vincristine sulfate, the optimal pH range for stability and solubility in aqueous solutions is between 3.5 and 5.5.[1][2] Solutions with a pH outside this range, particularly in alkaline conditions, are prone to precipitation.[1]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: For preparing high-concentration stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended. Vincristine sulfate, a similar compound, has a solubility of approximately 5 mg/mL in DMSO and 3 mg/mL in DMF.[1][3]
Q3: How should I prepare my working solution in an aqueous buffer from a DMSO stock solution?
A3: To prevent precipitation when diluting a DMSO stock solution into an aqueous buffer, it is crucial to add the stock solution to the buffer in a drop-wise manner while vortexing or stirring the buffer. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.
Q4: Can I store aqueous solutions of this compound?
A4: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. If temporary storage is unavoidable, the solution should be kept at 2-8°C and protected from light. For vincristine sulfate, it is not recommended to store aqueous solutions for more than 24 hours.[1][3]
Q5: Is this compound sensitive to light?
A5: Yes, vinca alkaloids are known to be light-sensitive.[1] All solutions containing this compound should be protected from light to prevent degradation.
Q6: My this compound solution has precipitated. Can I redissolve it by heating?
A6: Heating is generally not recommended as it can lead to the degradation of the compound. It is advisable to discard the precipitated solution and prepare a fresh one, carefully following the guidelines for pH, concentration, and solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Methodology:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
In a sterile environment, accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution (Molecular Weight: 907.04 g/mol ), weigh 9.07 mg.
-
Transfer the powder to a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 9.07 mg).
-
Cap the tube tightly and vortex until the solid is completely dissolved. Visually inspect the solution to ensure no particles are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Preparation of a 10 µM this compound Working Solution in an Acetate Buffer (pH 4.5)
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile 0.1 M Acetate Buffer (pH 4.5)
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
Methodology:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Determine the final volume of the working solution needed for your experiment. For example, to prepare 1 mL of a 10 µM working solution.
-
Pipette 999 µL of the sterile 0.1 M Acetate Buffer (pH 4.5) into a sterile polypropylene tube.
-
While gently vortexing the buffer, add 1 µL of the 10 mM this compound stock solution to the buffer.
-
Continue to vortex for a few seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
Quantitative Data
Solubility of Vincristine Sulfate (as a reference for this compound)
| Solvent | Approximate Solubility | Reference |
| DMSO | ~5 mg/mL | [1][3] |
| Dimethylformamide | ~3 mg/mL | [1][3] |
| PBS (pH 7.2) | ~2 mg/mL | [1][3] |
| Water | Freely Soluble | [2] |
Note: "Freely soluble" indicates that a relatively large amount of solute can be dissolved in the solvent, but specific quantitative values can vary. The solubility in PBS at pH 7.2 is provided for reference, but it is important to note that this pH is outside the recommended stability range, and precipitation is likely.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
References
Technical Support Center: Managing Vinca Alkaloid-Induced Peripheral Neuropathy in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models of vinleurosine (B1683062) sulfate- and vincristine (B1662923) sulfate-induced peripheral neuropathy. The information is designed to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the induction and assessment of vinca (B1221190) alkaloid-induced peripheral neuropathy (VIPN).
| Issue | Potential Cause | Recommended Solution |
| High Variability in Neuropathy Phenotype | Inconsistent drug administration (e.g., variable injection placement). | Standardize injection procedures (intraperitoneal or intravenous) and ensure all personnel are thoroughly trained. Use consistent volumes based on precise body weight measurements.[1] |
| Genetic drift within the animal strain. | Source animals from a reliable vendor and ensure they are from a consistent genetic background. | |
| Differences in animal age or sex.[2] | Use a consistent age and sex for all animals within a study cohort, as developmental stages can impact neuropathy severity.[3] | |
| Excessive Animal Weight Loss or Distress | Vincristine/Vinleurosine dosage is too high, leading to systemic toxicity.[1] | Refer to established dose-response studies. If severe toxicity is observed, consider reducing the dose or the frequency of administration.[1] An adolescent rat model found that 100 µg/kg/day for 15 days induced significant neuropathy while being manageable.[3] |
| Dehydration and malnutrition due to neuropathic pain affecting mobility and feeding behavior. | Provide softened, palatable food on the cage floor and ensure easy access to water. Monitor food and water intake daily. Subcutaneous fluid administration may be necessary for dehydrated animals.[1] | |
| Unexpected Behavioral Test Results (e.g., No Significant Allodynia) | Insufficient cumulative dose of the vinca alkaloid. | Ensure the dosing regimen is sufficient to induce neuropathy. A common protocol in mice involves twice-weekly intraperitoneal injections of 1.5 mg/kg vincristine for 4 weeks.[4] |
| Improper execution of behavioral assays (e.g., von Frey, Hargreaves test). | Acclimate animals to the testing environment and equipment. Ensure proper calibration of filaments (von Frey) and heat sources (Hargreaves). All assessments should be performed by a blinded observer.[5] | |
| Timing of assessment is not optimal. | Neuropathy develops over time. Conduct behavioral testing at multiple time points during and after the dosing period to capture the onset and peak of symptoms.[6] | |
| Motor Deficits Interfere with Sensory Testing | High doses of vinca alkaloids can cause significant motor neuropathy (e.g., foot drop, muscle weakness), confounding paw withdrawal tests.[3][7] | Assess motor function separately using tests like grip strength or rotarod.[3] If motor impairment is severe, consider alternative sensory testing methods or adjust the drug dosage to favor a sensory-predominant neuropathy. |
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for studying vinca alkaloid-induced peripheral neuropathy?
A1: The most frequently used models are rats (Sprague-Dawley, Wistar) and mice (C57BL/6).[1][6] The choice often depends on the specific research question, as there can be variations in the presentation and severity of neuropathy between species and strains.[2]
Q2: What is the primary mechanism of neurotoxicity for vinca alkaloids like vinleurosine and vincristine?
A2: Vinca alkaloids bind to β-tubulin, which disrupts microtubule assembly and dynamics.[8][9] This interference with the neuronal cytoskeleton impairs axonal transport, leading to axonal degeneration and the symptoms of peripheral neuropathy.[10][11]
Q3: What are the key signaling pathways involved in the development of vinca-induced neuropathy?
A3: Beyond microtubule disruption, several downstream pathways contribute. These include mitochondrial dysfunction leading to oxidative stress, altered function of ion channels (like TRP and sodium channels), and significant neuroinflammation.[12][13][14] Recent studies highlight the activation of the NLRP3 inflammasome in macrophages, leading to the release of IL-1β, as a critical driver of neuropathic pain in these models.[15] The SARM1 pathway has also been identified as essential for mediating the axonal degeneration process.[4]
Q4: Which behavioral tests are standard for assessing sensory neuropathy in these models?
A4: The most common tests for sensory assessment are:
-
Von Frey Test: Measures mechanical allodynia (pain in response to a non-painful stimulus) by applying calibrated filaments to the plantar surface of the hind paw.[16]
-
Hargreaves (Plantar) Test: Assesses thermal hyperalgesia by measuring the latency of paw withdrawal from a radiant heat source.[6][16]
-
Acetone (B3395972) Test: Evaluates cold allodynia by measuring the response to a drop of acetone applied to the paw.
Q5: How can I confirm that the observed behavioral changes are due to peripheral nerve damage?
A5: Histopathological and electrophysiological analyses are crucial for validation. This includes:
-
Intraepidermal Nerve Fiber Density (IENFD): Skin biopsies from the hind paw can be stained to quantify the loss of sensory nerve endings.[4]
-
Nerve Conduction Studies: Measuring nerve conduction velocity (NCV) and compound nerve action potential (CNAP) amplitude can reveal deficits in large myelinated fibers.[4][17]
-
Morphological Analysis: Electron microscopy of peripheral nerves (e.g., sural nerve) can show axonal degeneration and damage to the myelin sheath.[18][19]
Experimental Protocols & Data
Vincristine Dosing Regimens for Neuropathy Induction
The following table summarizes various dosing protocols used to induce peripheral neuropathy in rodents. Researchers should select a protocol based on their specific animal model and experimental goals.
| Animal Model | Drug & Route | Dosing Regimen | Observed Outcomes | Reference(s) |
| Adolescent Rat (Sprague-Dawley) | Vincristine Sulfate (B86663) (i.p.) | 100 µg/kg, once daily for 15 consecutive days | Significant mechanical and cold allodynia; impaired grip strength. | [3] |
| Adult Mouse (Wild-Type) | Vincristine Sulfate (i.p.) | 1.5 mg/kg, twice weekly for 4 weeks | Pronounced mechanical and heat hyperalgesia; decreased CNAP amplitude; loss of intraepidermal nerve fibers. | [4] |
| Adult Rat (Sprague-Dawley) | Vincristine Sulfate (i.v.) | 100 µg/kg, daily for two 5-day cycles with a 2-day pause between cycles | Mechanical and thermal hyperalgesia. | [18] |
| Adult Rat (Sprague-Dawley) | Vincristine Sulfate (i.v.) | 150 µg/kg, every 2nd day for a total of 5 injections | Mechanical and cold allodynia/hyperalgesia; decreased nerve conduction velocity. | [17] |
Detailed Protocol: Induction and Assessment of VIPN in Mice
This protocol is adapted from studies demonstrating robust neuropathy development.[4]
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals under standard conditions for at least one week before experimentation.
-
Baseline Testing: Before drug administration, perform baseline behavioral assessments (von Frey, Hargreaves test) to establish individual thresholds.
-
Vincristine Administration:
-
Prepare vincristine sulfate in sterile 0.9% saline.
-
Administer 1.5 mg/kg via intraperitoneal (i.p.) injection.
-
Repeat the injection twice weekly for 4 weeks.
-
A control group should receive vehicle (saline) injections on the same schedule.
-
-
Behavioral Monitoring: Perform behavioral tests weekly to track the progression of neuropathy.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for a typical vinca-induced neuropathy experiment.
Core Mechanism: Microtubule Disruption
Caption: Vinca alkaloids inhibit tubulin, leading to axonal degeneration.
Neuroinflammatory Signaling Pathway
Caption: Vincristine activates the NLRP3 inflammasome in immune cells.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. An adolescent rat model of vincristine-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Vincristine-induced peripheral neuropathy in pediatric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the pathogenesis of vincristine-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Vincristine Sulfate Induced Neurotoxicity [jamb.journals.ekb.eg]
- 11. Frontiers | Long-Term Effects, Pathophysiological Mechanisms, and Risk Factors of Chemotherapy-Induced Peripheral Neuropathies: A Comprehensive Literature Review [frontiersin.org]
- 12. Chemotherapy-Induced Peripheral Neuropathy: Mechanisms and Therapeutic Avenues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pathophysiology of Chemotherapy-Induced Peripheral Neuropathy [frontiersin.org]
- 14. Mechanisms of Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. A new animal model of vincristine-induced nociceptive peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal models of chemotherapy‐induced peripheral neuropathy for hematological malignancies: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Light and electron microscopy studies on the vinca alkaloid polyneuropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Vinleurosine Sulfate vs. Paclitaxel: A Comparative Guide to Microtubule Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of microtubule inhibition by two potent anti-cancer agents: vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid, and paclitaxel (B517696), a taxane. By examining their distinct modes of action, effects on microtubule dynamics, and the cellular pathways they trigger, this document aims to provide a comprehensive resource for researchers in oncology and drug development.
At a Glance: Key Mechanistic Differences
| Feature | Vinleurosine Sulfate (Vinca Alkaloid) | Paclitaxel (Taxane) |
| Primary Mechanism | Inhibits microtubule polymerization | Promotes microtubule polymerization and stabilization |
| Binding Site on β-tubulin | Vinca domain, near the GTP-binding site at the plus end | Taxane site, on the interior (luminal) surface of the microtubule |
| Effect on Microtubule Mass | Decreases | Increases |
| Consequence for Microtubules | Destabilization and depolymerization at high concentrations; suppression of dynamics at low concentrations | Hyper-stabilization, leading to the formation of non-functional microtubule bundles |
| Cell Cycle Arrest | G2/M phase | G2/M phase |
Quantitative Comparison of Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound (represented by the closely related vinca alkaloid, vincristine (B1662923) sulfate) and paclitaxel in various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Cell Line | Cancer Type | Vincristine Sulfate IC50 (nM) | Paclitaxel IC50 (nM) |
| SH-SY5Y | Neuroblastoma | 100[1] | - |
| B16 | Melanoma | 10[1] | - |
| A549 | Lung Cancer | 137[2] | 2.4 - 300[3] |
| MCF-7 | Breast Cancer | 7.371[2] | 3500[3] |
| MDA-MB-231 | Breast Cancer | - | 300[3] |
| PC-3 | Prostate Cancer | 130[4] | - |
Impact on Microtubule Dynamics
Both this compound and paclitaxel disrupt the dynamic instability of microtubules, which is essential for proper mitotic spindle function. However, they achieve this through opposing mechanisms.
This compound and other vinca alkaloids, at low concentrations, suppress microtubule dynamics by binding to the plus ends of microtubules. This "kinetic capping" reduces the rates of both microtubule growth (polymerization) and shortening (depolymerization) and increases the time microtubules spend in a paused state.[5][6]
Paclitaxel , in contrast, potently suppresses microtubule dynamics by stabilizing the microtubule lattice.[7] This stabilization inhibits the shortening phase and leads to an overall decrease in the dynamicity of the microtubules.[7] Even at low, clinically relevant concentrations, paclitaxel effectively dampens the dynamic behavior necessary for chromosome segregation during mitosis.[7]
The following table summarizes the quantitative effects of vinblastine (B1199706) (as a proxy for vinleurosine) and paclitaxel on key parameters of microtubule dynamics.
| Parameter | Vinblastine (32 nM) | Paclitaxel (30-100 nM) |
| Growth Rate | Suppressed[5] | Inhibited by 18-24%[7] |
| Shortening Rate | Suppressed[5] | Inhibited by 26-32%[7] |
| Dynamicity | Reduced by 75%[5] | Inhibited by 31-63%[7] |
Signaling Pathways to Apoptosis
The disruption of microtubule dynamics by both drugs ultimately leads to cell cycle arrest in the G2/M phase and the induction of apoptosis (programmed cell death). However, the upstream signaling cascades activated by each drug show distinct features.
This compound-Induced Apoptosis
Vinca alkaloids have been shown to induce apoptosis through the activation of the NF-κB/IκB signaling pathway .[8][9] Disruption of the microtubule network leads to the degradation of IκBα, which in turn allows for the activation of NF-κB. Activated NF-κB then translocates to the nucleus to regulate the transcription of genes involved in apoptosis.
Caption: Vinleurosine-induced NF-κB apoptosis pathway.
Paclitaxel-Induced Apoptosis
Paclitaxel induces apoptosis through multiple signaling pathways, including the PI3K/AKT , MAPK , and TAK1-JNK pathways.[10][11] The hyper-stabilization of microtubules acts as a stress signal that can lead to the inhibition of pro-survival pathways like PI3K/AKT and the activation of stress-response pathways like MAPK and JNK, ultimately converging on the activation of caspases and the execution of apoptosis.
Caption: Paclitaxel-induced apoptotic signaling pathways.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in light scattering (turbidity).
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin (e.g., bovine brain, >99% pure) in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of GTP (e.g., 10 mM in water).
-
Prepare stock solutions of this compound, paclitaxel, and controls (e.g., DMSO as a negative control, colchicine (B1669291) as a known inhibitor) in an appropriate solvent.
-
-
Assay Setup:
-
On ice, prepare a reaction mixture containing tubulin (final concentration ~3 mg/mL) and GTP (final concentration 1 mM) in GTB.
-
Add serial dilutions of the test compounds to a 96-well plate.
-
Initiate the reaction by adding the cold tubulin/GTP mixture to the wells.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
An increase in absorbance indicates microtubule polymerization. This compound will inhibit this increase, while paclitaxel will enhance it.
-
Calculate the IC50 (for inhibitors) or EC50 (for enhancers) from the dose-response curves.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.
Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with serial dilutions of this compound, paclitaxel, or control compounds. Include a vehicle-only control.
-
Incubate for a predetermined period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for the MTT cell viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MAPK signaling pathway | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
Navigating Multidrug Resistance: A Comparative Guide to the Cross-Resistance Profile of Vinleurosine Sulfate
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) presents a formidable challenge in cancer chemotherapy, often leading to treatment failure. Vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid antineoplastic agent, along with its counterparts such as vincristine (B1662923) and vinblastine, are frequently impacted by these resistance mechanisms. This guide provides an objective comparison of the cross-resistance profile of vinleurosine sulfate in MDR cancer cells, supported by experimental data and detailed methodologies, to aid in the strategic development of novel cancer therapeutics and combination regimens.
Mechanisms of Resistance to Vinca Alkaloids
Multidrug resistance to vinca alkaloids is a multifaceted phenomenon primarily driven by three key mechanisms:
-
Overexpression of ATP-Binding Cassette (ABC) Transporters: The most prominent mechanism is the increased expression of efflux pumps that actively transport drugs out of the cancer cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.[1]
-
P-glycoprotein (P-gp/MDR1): A primary efflux pump responsible for the transport of a wide range of chemotherapeutic agents, including vinca alkaloids.[2] Overexpression of P-gp is a common feature in MDR cell lines.[2]
-
Multidrug Resistance-Associated Protein 1 (MRP1): Another important ABC transporter that contributes to resistance against vinca alkaloids and other natural product drugs.[3] MRP1-mediated transport of some drugs, like vincristine, is dependent on the presence of glutathione (B108866) (GSH).[4]
-
-
Alterations in β-Tubulin: As vinca alkaloids exert their cytotoxic effects by binding to β-tubulin and disrupting microtubule dynamics, mutations in the tubulin genes can lead to reduced drug binding affinity and subsequent resistance.[5]
-
Dysregulation of Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins can render cancer cells resistant to the cell death signals initiated by vinca alkaloid-induced mitotic arrest.
Comparative Cytotoxicity in Multidrug-Resistant Cell Lines
The following tables summarize the in vitro cytotoxicity of this compound and other vinca alkaloids against various sensitive and multidrug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is used as a measure of drug potency, with a higher IC50 value indicating greater resistance. The Resistance Factor (RF) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the corresponding sensitive parental cell line.
Table 1: Cross-Resistance in P-gp Overexpressing Cell Lines
| Cell Line | Drug | IC50 (Parental) (nM) | IC50 (VCR-Resistant) (nM) | Resistance Factor (RF) |
| Human Breast Cancer (MCF-7) | Vincristine | - | - | ~13-fold |
| Doxorubicin | - | - | ~6-fold | |
| Paclitaxel | - | - | ~48-fold | |
| Human Leukemia (K562) | Vincristine | - | - | - |
| Doxorubicin | - | - | - | |
| Mouse Leukemia (P388) | Vinorelbine | - | - | - |
| Vinblastine | - | - | Sensitive | |
| Vinflunine (B192657) | - | - | Sensitive |
Table 2: Cross-Resistance in MRP1 Overexpressing Cell Lines
| Cell Line | Drug | IC50 (Control) (µM) | IC50 (MRP1-Transfected) (µM) | Resistance Factor (RF) |
| Madin-Darby Canine Kidney (MDCKII) | Vincristine | 1.1 ± 0.1 | 33.1 ± 1.9 | 30.1 |
Data synthesized from studies demonstrating MRP1-mediated resistance to vincristine.[7]
Table 3: Impact of β-Tubulin Mutations on Vinca Alkaloid Sensitivity
| Cell Line | Resistance Mechanism | Drug | Effect on Sensitivity |
| Human Ovarian Cancer | β-tubulin mutation | Paclitaxel | 10 to 50-fold resistance |
| Human Leukemia (CCRF-CEM) | Leu(240)-->Ile in β-tubulin | Vincristine | Resistance |
Specific quantitative data for this compound in cell lines with characterized β-tubulin mutations was not found in the searched literature. The table illustrates the principle of resistance due to tubulin alterations.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and to determine the IC50 values of cytotoxic compounds.
Materials:
-
Parental and multidrug-resistant cancer cell lines
-
Complete culture medium
-
This compound and other comparative drugs
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound, vincristine, doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value for each drug.
P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Efflux)
This flow cytometry-based assay measures the function of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent substrate rhodamine 123.
Materials:
-
Parental and P-gp overexpressing cancer cell lines
-
Rhodamine 123
-
Verapamil (B1683045) (a known P-gp inhibitor, as a positive control)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in culture medium.
-
Rhodamine 123 Loading: Incubate the cells with a specific concentration of rhodamine 123 for a defined period (e.g., 30-60 minutes) at 37°C to allow for intracellular accumulation.
-
Efflux Period: Wash the cells to remove extracellular rhodamine 123 and resuspend them in fresh, pre-warmed medium. Incubate for another period (e.g., 1-2 hours) to allow for drug efflux. In parallel, a set of cells can be incubated with a P-gp inhibitor like verapamil during the efflux period.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 in the cells using a flow cytometer. Cells with high P-gp activity will show lower fluorescence due to the efficient efflux of the dye.
-
Data Interpretation: Compare the fluorescence intensity of the resistant cells with and without the P-gp inhibitor, and with the parental sensitive cells, to determine the extent of P-gp-mediated efflux.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in vinca alkaloid action and resistance, as well as a general experimental workflow for assessing cross-resistance.
Conclusion
The cross-resistance profile of this compound in multidrug-resistant cells is a critical consideration for its clinical application and for the development of new therapeutic strategies. The primary mechanisms of resistance, particularly the overexpression of ABC transporters like P-glycoprotein and MRP1, significantly impact the efficacy of this compound and other vinca alkaloids. While direct comparative data for this compound is not as abundant as for vincristine and vinblastine, the existing evidence strongly suggests a similar susceptibility to these resistance mechanisms.
For researchers and drug development professionals, a thorough characterization of the cross-resistance profile using standardized in vitro assays is essential. This includes determining the IC50 values in a panel of well-characterized sensitive and MDR cell lines and elucidating the specific resistance mechanisms at play. Such data will enable a more rational design of clinical trials, the development of effective combination therapies that can circumvent or overcome resistance, and the discovery of novel agents with improved activity against MDR tumors.
References
- 1. uhod.org [uhod.org]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological relevance of the multidrug resistance protein 1, MRP1 (ABCC1) and related transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP- and glutathione-dependent transport of chemotherapeutic drugs by the multidrug resistance protein MRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Murine leukemia P388 vinorelbine-resistant cell lines are sensitive to vinflunine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of in vitro cellular MRP1 and MRP2 mediated vincristine resistance by the flavonoid myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Vinleurosine Sulfate with Doxorubicin: A Review of Available Evidence
Research into the synergistic potential of combination chemotherapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. The vinca (B1221190) alkaloids, including vinleurosine (B1683062), and anthracyclines, such as doxorubicin (B1662922), represent two distinct classes of chemotherapeutic agents with different mechanisms of action, making their combination a theoretically promising area of investigation. Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[1][2] Vinca alkaloids, on the other hand, disrupt microtubule dynamics, leading to metaphase arrest and subsequent cell death.
While direct data on vinleurosine sulfate (B86663) with doxorubicin is absent, studies on other vinca alkaloids, such as vinorelbine (B1196246) and vincristine (B1662923), in combination with doxorubicin have been conducted. For instance, combination therapy of doxorubicin and vinorelbine has shown high response rates in the treatment of metastatic breast cancer, suggesting an additive or synergistic effect.[3][4] Mechanistic studies on this combination suggest that the two drugs may act through independent pathways, with doxorubicin increasing p53 expression and vinorelbine activating the p38 MAP kinase pathway.[3][4] It is important to note that while vinorelbine and vinleurosine are both vinca alkaloids, they are distinct molecules, and these findings cannot be directly extrapolated to the combination of vinleurosine sulfate and doxorubicin.
Similarly, the combination of vincristine and doxorubicin has been a component of various chemotherapy regimens for decades, notably in the CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone) for lymphoma. However, detailed in vitro studies focusing specifically on quantifying the synergy between vincristine and doxorubicin are also limited in the public literature.
Future Research Directions
The absence of data on the synergistic effects of this compound and doxorubicin highlights a potential area for future preclinical research. To address this knowledge gap, the following experimental workflow could be employed:
Caption: Proposed experimental workflow for evaluating the synergistic effects of this compound and doxorubicin.
Conclusion
For researchers, scientists, and drug development professionals interested in the synergistic effects of this compound with doxorubicin, it is crucial to recognize the current void in experimental data. The provided information on related vinca alkaloids may offer a foundational understanding of potential mechanisms, but dedicated in vitro and in vivo studies are necessary to elucidate the specific interactions and therapeutic potential of the this compound and doxorubicin combination. Such research would be a valuable contribution to the field of combination chemotherapy.
References
- 1. Activity and safety of vinorelbine combined with doxorubicin or fluorouracil as first-line therapy in advanced breast cancer: a stratified phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. Doxorubicin and vinorelbine act independently via p53 expression and p38 activation respectively in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin and vinorelbine act independently via p53 expression and p38 activation respectively in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Neurotoxicity of Vinca Alkalids: Vincristine, Vinblastine, and Vinleurosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurotoxicity of three vinca (B1221190) alkaloids: vincristine (B1662923), vinblastine (B1199706), and vinleurosine (B1683062). While all three are microtubule-inhibiting agents used in cancer chemotherapy, their propensity to induce peripheral neuropathy varies significantly. This document summarizes key experimental findings, details relevant methodologies, and visualizes the known signaling pathways to aid in research and development efforts.
Executive Summary
Vinca alkaloids exert their cytotoxic effects by disrupting microtubule dynamics, which are crucial for mitotic spindle formation and axonal transport.[1] This disruption is also the primary cause of their dose-limiting neurotoxicity, manifesting as peripheral neuropathy.[2] Clinical and preclinical evidence consistently demonstrates a hierarchy of neurotoxic potential among these agents. Vincristine is widely recognized as the most neurotoxic of the vinca alkaloids.[3][4] Vinblastine is considered less neurotoxic than vincristine.[3][4] Data directly comparing the neurotoxicity of vinleurosine to vincristine and vinblastine is limited in the available scientific literature. However, based on the established structure-activity relationships of other vinca alkaloids, its neurotoxic potential is an important consideration. The differential neurotoxicity is thought to be related to variations in their cellular uptake, retention, and affinity for axonal versus mitotic spindle microtubules.[2]
Quantitative Comparison of Neurotoxicity
The following table summarizes in vitro data comparing the neurotoxic effects of vincristine and vinblastine.
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| Vincristine | Neurite Outgrowth Inhibition | PC12 Pheochromocytoma | 0.55 nM | Significant decrease in neurite-forming cells (from 74% to 32%) over 3 days.[5] | [5] |
| Vinblastine | Neurite Outgrowth Inhibition | PC12 Pheochromocytoma | > 0.55 nM | Dose-dependent decrease in neurite-forming cells, but less severe than vincristine.[5] | [5] |
| Vincristine | Morphological Changes | Primary cultures of newborn rat midbrain cells | 0.004 µg/mL | Loss of processes and swelling of the cell body after 24 hours.[3] | [3] |
| Vinblastine | Morphological Changes | Primary cultures of newborn rat midbrain cells | > 0.004 µg/mL | Required higher concentrations than vincristine to induce similar toxic effects.[3] | [3] |
Experimental Protocols
Neurite Outgrowth Inhibition Assay
This assay is a common in vitro method to assess the neurotoxic potential of compounds by measuring their effect on the growth of neurites from cultured neuronal cells.[5]
1. Cell Culture and Plating:
- PC12 cells, a rat pheochromocytoma cell line, are commonly used as they differentiate and extend neurites in the presence of Nerve Growth Factor (NGF).[5]
- Cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and horse serum.
- For the assay, cells are seeded in collagen-coated multi-well plates at a density that allows for optimal neurite visualization and analysis.
2. Differentiation and Compound Treatment:
- After seeding, the culture medium is replaced with a low-serum medium containing a differentiating agent, typically NGF (e.g., 50 ng/mL).
- The vinca alkaloids (vinleurosine, vincristine, vinblastine) are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. A vehicle control (solvent only) is also included.
- The cells are incubated with the compounds for a defined period, typically 24 to 72 hours, to allow for neurite outgrowth and to observe the toxic effects.[5]
3. Staining and Imaging:
- Following incubation, the cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS).
- To visualize the neurons and their neurites, cells are permeabilized and stained with an antibody against a neuron-specific protein, such as β-III tubulin.[6]
- A fluorescently labeled secondary antibody is then used for detection. The cell nuclei can be counterstained with a fluorescent dye like DAPI.
- Images of the stained cells are captured using a high-content imaging system or a fluorescence microscope.
4. Quantification and Analysis:
- The images are analyzed using automated software to quantify various parameters of neurite outgrowth, such as the percentage of neurite-bearing cells, the average neurite length per neuron, and the number of branches per neurite.[7]
- The data from the compound-treated wells are compared to the vehicle control to determine the concentration-dependent inhibitory effect of each vinca alkaloid on neurite outgrowth.
- The half-maximal inhibitory concentration (IC50) for neurite outgrowth can be calculated to quantitatively compare the neurotoxicity of the compounds.[6]
Signaling Pathways in Vinca Alkaloid-Induced Neurotoxicity
The primary mechanism of action for all vinca alkaloids is the disruption of microtubule function.[8] However, recent research has begun to elucidate more specific downstream signaling pathways, particularly for vincristine.
General Mechanism of Microtubule Disruption
All three vinca alkaloids bind to tubulin, inhibiting the assembly of microtubules and promoting their disassembly.[8] This disruption of the neuronal cytoskeleton leads to impaired axonal transport, which is essential for the survival and function of neurons, ultimately resulting in axonal degeneration.[2][4]
Figure 1. General mechanism of neurotoxicity for vinca alkaloids.
Vincristine-Specific Neuroinflammatory Signaling
Recent studies have identified specific inflammatory pathways that are activated by vincristine, contributing to the development of neuropathic pain.
NLRP3 Inflammasome Activation: Vincristine has been shown to activate the NLRP3 inflammasome in macrophages, leading to the release of the pro-inflammatory cytokine IL-1β.[1][9] This cytokine plays a crucial role in the development of mechanical allodynia and gait disturbances associated with vincristine-induced neuropathy.[1]
Figure 2. Vincristine-induced NLRP3 inflammasome activation pathway.
Wnt/β-Catenin Signaling: Vincristine administration has been linked to the activation of the Wnt/β-catenin signaling pathway in the spinal cord.[2] This activation leads to the activation of astrocytes and microglia, the release of inflammatory cytokines like TNF-α, and the subsequent activation of the MAPK/ERK signaling pathway, all of which contribute to neuropathic pain.[2]
References
- 1. Vincristine-induced peripheral neuropathy is driven by canonical NLRP3 activation and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-Catenin Signaling Contributes to Vincristine-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of the clinical neurotoxicity of the vinca alkaloids vincristine, vinblastine, and vindesine with their effects on cultured rat midbrain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vinca-alkaloid neurotoxicity measured using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rupress.org [rupress.org]
Validated HPLC Method for Vinleurosine Sulfate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of vinleurosine (B1683062) sulfate (B86663). Due to the limited availability of specific data for vinleurosine sulfate, this guide presents data and protocols for the closely related and structurally similar vinca (B1221190) alkaloids, vincristine (B1662923) and vinblastine (B1199706), as a reliable surrogate. These methods would require specific validation for this compound.
The accurate quantification of this compound, a key vinca alkaloid, is crucial in pharmaceutical development and quality control. HPLC stands as a robust and widely adopted technique for this purpose, offering high resolution and sensitivity.[1][2] This guide details a validated HPLC method and compares it with alternative analytical techniques, providing the necessary data and protocols to assist researchers in selecting the most suitable method for their needs.
Comparative Analysis of Analytical Methods
While HPLC with UV detection is a staple for the analysis of vinca alkaloids, other techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE) offer distinct advantages, particularly in terms of sensitivity and sample throughput.[3][4][5] The choice of method often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
| Parameter | HPLC-UV | UPLC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation based on polarity, with UV detection. | Chromatographic separation with mass spectrometric detection for high selectivity and sensitivity. | Separation based on electrophoretic mobility in a capillary. |
| Linear Range | 0.25 - 25 µg/mL (for vincristine/vinblastine)[6] | 0.5 - 100 ng/mL (for vincristine)[7] | 0.8 - 50 µg/mL (for vinblastine)[4] |
| Limit of Detection (LOD) | 8 - 18 µg/mL (for vincristine/vinblastine)[6] | 0.075 ng/mL (for vincristine)[3] | 0.1 - 0.8 µg/mL (for vindoline (B23647)/vinblastine)[4] |
| Limit of Quantification (LOQ) | 25 - 56 µg/mL (for vincristine/vinblastine)[6] | 0.5 ng/mL (for vincristine)[7][8] | Not explicitly stated for vinleurosine, but 0.5 ng/ml for vincristine[8] |
| Precision (%RSD) | < 2.68%[9] | < 15%[8] | < 4.54%[4] |
| Accuracy/Recovery (%) | 96 - 98%[6] | > 90%[8] | 95.04 - 97.04%[4] |
| Sample Preparation | Liquid-liquid or solid-phase extraction. | Protein precipitation or liquid-liquid extraction.[3] | Direct injection after dilution (for simple matrices). |
| Advantages | Robust, widely available, cost-effective. | High sensitivity and selectivity, suitable for complex matrices. | High efficiency, minimal sample and solvent consumption.[10] |
| Disadvantages | Lower sensitivity compared to MS methods. | Higher equipment cost and complexity. | Can be sensitive to matrix effects. |
Experimental Protocols
Below are detailed methodologies for the HPLC-UV method for the analysis of vinca alkaloids, which can be adapted and validated for this compound.
HPLC-UV Method for Vinca Alkaloid Quantification
This method is based on established protocols for the simultaneous quantification of vincristine and vinblastine.[6]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.1 M phosphate buffer with 0.5% glacial acetic acid, pH 3.5) in an isocratic elution. A common ratio is 21:79 (v/v).[6]
-
Flow Rate: 1.2 mL/min.[6]
-
Detection: UV detection at 254 nm.[6]
-
Injection Volume: 20 µL.
-
-
Sample Preparation (from Plant Material):
-
Air-dry and powder the plant material (e.g., leaves of Catharanthus roseus).
-
Extract the alkaloids using a suitable solvent such as methanol (B129727) or a methanol-water mixture.
-
Concentrate the extract under reduced pressure.
-
Reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Prepare standard solutions of the analyte in the mobile phase at a minimum of five concentrations. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be > 0.999.[11]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix. The recovery should typically be within 98-102%.[9]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be less than 2%.[9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be calculated based on the signal-to-noise ratio (S/N) of the baseline, typically 3:1 for LOD and 10:1 for LOQ.[11]
-
Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of an HPLC method for the quantification of a pharmaceutical compound like this compound.
Caption: Workflow for HPLC Method Validation.
This comprehensive guide provides a framework for the validation of an HPLC method for this compound quantification, leveraging established data from closely related vinca alkaloids. Researchers are encouraged to perform a full validation of the selected method for their specific application and sample matrix to ensure accurate and reliable results.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of vinblastine and its monomeric precursors vindoline and catharanthine in Catharanthus roseus by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an UPLC-MS-MS Method for Quantitative Analysis of Vincristine in Human Urine After Intravenous Administration of Vincristine Sulfate Liposome Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of actinomycin-D and vincristine in children with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis for drug analysis in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Vinleurosine Sulfate and Other Vinca Alkaloids in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of vinleurosine (B1683062) sulfate (B86663) and other prominent vinca (B1221190) alkaloids—vincristine, vinblastine, and vinorelbine (B1196246). This document synthesizes available preclinical data to offer a comparative perspective on their anti-cancer properties.
Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone in chemotherapy, primarily exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division.[1] This guide delves into a head-to-head comparison of vinleurosine sulfate against its more clinically established counterparts: vincristine, vinblastine, and vinorelbine. While extensive modern data for this compound is limited, this comparison is structured to highlight its standing relative to other members of this vital class of anti-cancer agents.
Mechanism of Action: A Shared Target with Subtle Differences
The primary mechanism of action for all vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules. By binding to β-tubulin, these agents inhibit the polymerization of tubulin into microtubules.[2] This disruption of microtubule assembly leads to the arrest of the cell cycle in the M phase and ultimately induces apoptosis (programmed cell death).[2]
Comparative Efficacy: A Look at the In Vitro Data
A direct comparison of the cytotoxic potential of vinca alkaloids is often achieved through in vitro assays that determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines. While a comprehensive set of IC50 values for this compound is not available in recent literature, this section presents a comparative summary of the available data for the other vinca alkaloids.
| Vinca Alkaloid | Cancer Cell Line | IC50 (nM) | Reference |
| Vincristine | MXT (mammary) | ~10 | [3] |
| T24 (bladder) | ~10 | [3] | |
| J82 (bladder) | >10 (slowing of proliferation) | [3] | |
| Vinblastine | MXT (mammary) | ~10 | [3] |
| T24 (bladder) | ~10 | [3] | |
| J82 (bladder) | >10 (slowing of proliferation) | [3] | |
| Vinorelbine | MXT (mammary) | ~10 | [3] |
| T24 (bladder) | ~10 | [3] | |
| J82 (bladder) | >10 (slowing of proliferation) | [3] | |
| This compound | P-1534 (leukemia) | Demonstrable antitumor activity | [4] |
Note: The data for vincristine, vinblastine, and vinorelbine are from a comparative study and show similar potency at the tested concentration.[3] The information for this compound is from an older study and lacks specific IC50 values but confirms its anti-leukemic activity.[4]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for key assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the vinca alkaloids (e.g., from 0.1 nM to 1000 nM) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values are then used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity, cell cycle kinetics and morphonuclear-induced effects of Vinca alkaloid anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Efficacy of Vinleurosine Sulfate in Combination with Targeted Therapies: A Review of Available Evidence
A comprehensive review of preclinical and clinical literature reveals a significant gap in research regarding the efficacy of vinleurosine (B1683062) sulfate (B86663) when combined with targeted therapies. To date, no published studies have evaluated the synergistic, additive, or antagonistic effects of co-administering vinleurosine sulfate with agents that target specific molecular pathways, such as EGFR, BRAF, or PI3K/AKT/mTOR.
This guide, intended for researchers, scientists, and drug development professionals, will therefore summarize the known mechanism of action of this compound and provide an overview of the key targeted therapy pathways. While direct comparative data is unavailable, this report offers a foundational understanding for constructing future hypotheses and designing preclinical studies to explore such combination therapies.
Understanding this compound: A Vinca (B1221190) Alkaloid's Mechanism of Action
This compound belongs to the vinca alkaloid class of chemotherapeutic agents, which are derived from the periwinkle plant, Catharanthus roseus.[1] Like other drugs in its class, such as vincristine (B1662923) and vinblastine, its primary mechanism of action is the disruption of microtubule dynamics, which is essential for cell division.[2][3]
Vinca alkaloids bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization.[1][3] This disruption prevents the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during the M-phase of the cell cycle.[2][4] Consequently, cancer cells are arrested in metaphase, which ultimately leads to apoptosis (programmed cell death).[3][4]
Figure 1. Mechanism of Action of this compound.
Targeted Therapies: An Overview of Key Signaling Pathways
Targeted therapies are designed to interfere with specific molecules ("molecular targets") that are involved in the growth, progression, and spread of cancer. Below are simplified diagrams of three major pathways often dysregulated in cancer and targeted by modern therapeutics.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling cascades, principally the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[5][6] These pathways promote cell proliferation, survival, and migration.[6][7] EGFR inhibitors block this signaling, thereby inhibiting tumor growth.
Figure 2. Simplified EGFR Signaling Pathway and Point of Inhibition.
The BRAF/MEK/ERK (MAPK) Signaling Pathway
The MAPK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus.[8][9] Mutations in the BRAF gene, a key component of this pathway, can lead to constitutive activation of the pathway, driving uncontrolled cell growth.[10] BRAF and MEK inhibitors are designed to block this aberrant signaling.[11]
Figure 3. Simplified BRAF/MEK/ERK Pathway and Points of Inhibition.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates the cell cycle, proliferation, and survival.[12] Its overactivation is a common feature in many cancers, making it a prime target for therapeutic intervention.[12][13] PI3K, AKT, and mTOR inhibitors are classes of drugs that target different nodes of this pathway.[14]
Figure 4. Simplified PI3K/AKT/mTOR Pathway and Points of Inhibition.
Comparison of this compound with Targeted Therapies
Due to the absence of experimental data for combination therapies involving this compound, a direct quantitative comparison is not possible. The primary distinction between this compound and targeted therapies lies in their mechanism of action.
| Feature | This compound | Targeted Therapies (General) |
| Primary Target | Tubulin / Microtubules | Specific proteins in signaling pathways (e.g., kinases like EGFR, BRAF) |
| Mechanism | Inhibition of microtubule polymerization | Inhibition of specific enzyme activity or protein function |
| Cell Cycle Phase | M-phase specific | Can be cell-cycle independent or affect progression at various checkpoints |
| Selectivity | Targets all rapidly dividing cells | Targets cells with specific molecular alterations |
Experimental Protocols
As no studies on the combination of this compound and targeted therapies have been identified, there are no experimental protocols to report. Future preclinical research would need to establish protocols for in vitro studies (e.g., cell viability assays, apoptosis assays, and synergy analysis using methods like the Chou-Talalay method in relevant cancer cell lines) and subsequent in vivo studies in animal models to evaluate efficacy and toxicity.
Conclusion and Future Directions
There is currently no scientific evidence to support the efficacy or outline the safety profile of combining this compound with any targeted therapy. The distinct mechanisms of action—disruption of mitosis by vinleurosine and blockade of pro-proliferative signaling by targeted agents—present a theoretical rationale for potential synergistic effects. Such a combination could theoretically attack cancer cells on two different fronts, potentially enhancing therapeutic efficacy and overcoming resistance mechanisms. However, this remains a hypothesis.
Rigorous preclinical investigation is required to determine if such combinations are viable. Future research should focus on identifying cancer types with specific molecular drivers that might be susceptible to a dual-pronged attack on both cell signaling and cell division machinery. Until such data becomes available, the use of this compound in combination with targeted therapies remains purely speculative.
References
- 1. Vinca alkaloid - Wikipedia [en.wikipedia.org]
- 2. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Differential Gene Expression in Response to Vinca Alkaloid Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the differential gene expression and associated signaling pathways affected by treatment with vinca (B1221190) alkaloids. Due to a scarcity of publicly available data specifically on vinleurosine (B1683062) sulfate (B86663), this document leverages experimental findings from closely related and well-studied vinca alkaloids, namely vincristine (B1662923) and vinblastine (B1199706), to provide a representative analysis. The primary mechanism of action for vinca alkaloids involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.[1] This guide summarizes the downstream effects on gene expression and signaling pathways, presents detailed experimental protocols for gene expression analysis, and offers visualizations to elucidate these complex processes.
Comparison of Vinca Alkaloid Effects on Gene Expression
Table 1: Key Genes and Pathways Modulated by Vinca Alkaloids (Vincristine/Vinblastine)
| Gene/Pathway | Modulation | Implication in Cellular Response | Reference |
| NF-κB Signaling Pathway | Activation | Vinca alkaloids can induce the degradation of IκBα, leading to the activation of NF-κB. This pathway plays a complex role in apoptosis, and its activation may contribute to the cytotoxic effects of these drugs. | [2] |
| c-Jun N-terminal Kinase (JNK) Pathway | Activation | As a stress-activated protein kinase cascade, the JNK pathway is involved in apoptosis signaling in response to microtubule disruption by vinca alkaloids. | [1] |
| p53 and p21 | Induction | Exposure to vinca alkaloids can lead to the induction of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21, which are involved in cell cycle arrest and apoptosis. | [3] |
| BCL-2 Family | Phosphorylation/ Inactivation | Vinca alkaloids can induce the phosphorylation of BCL-2, which inactivates its anti-apoptotic function and promotes cell death. | [3] |
| Tubulin Genes | Altered Expression (in resistance) | In cell lines resistant to vincristine, alterations in the expression of different tubulin isotypes have been observed, which can affect the drug's binding affinity. | [4] |
| Deubiquitinating Enzymes (A20, CYLD) | Upregulation (by Vincristine) | Vincristine has been shown to enhance the expression of A20 and CYLD, which are involved in inhibiting the NF-κB pathway and can influence cell proliferation and survival in chronic myeloid leukemia cells. | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Affected by Vinca Alkaloids
The following diagram illustrates the key signaling pathways modulated by vinca alkaloids, leading to apoptosis.
Caption: Key signaling pathways activated by vinca alkaloid-induced mitotic arrest.
Experimental Workflow for Gene Expression Analysis
The diagram below outlines a typical workflow for analyzing differential gene expression in cancer cells treated with a chemotherapeutic agent like a vinca alkaloid.
Caption: Standard workflow for differential gene expression analysis.
Detailed Experimental Protocols
The following are generalized protocols for microarray and RNA-sequencing (RNA-Seq) analysis of cancer cell lines treated with a chemotherapeutic agent. These protocols are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.[6][7][8]
Microarray Analysis Protocol
-
Cell Culture and Treatment:
-
Seed cancer cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or other vinca alkaloids. Include a vehicle-treated control group.
-
Incubate for a predetermined time point (e.g., 24, 48, or 72 hours).
-
Harvest the cells and store them appropriately for RNA extraction.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Evaluate the integrity of the RNA by calculating the RNA Integrity Number (RIN) using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with a RIN of 7.0 or higher are generally recommended for microarray analysis.[8]
-
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from the total RNA using reverse transcriptase and oligo(dT) primers.
-
Synthesize second-strand cDNA.
-
Incorporate a fluorescent label (e.g., Cy3 or Cy5) during cDNA synthesis or by labeling the cRNA. For two-color arrays, label the control and treated samples with different dyes.[6]
-
-
Hybridization and Washing:
-
Hybridize the labeled cDNA or cRNA to the microarray slide in a hybridization chamber overnight at a specific temperature.
-
After hybridization, wash the slides with a series of buffers to remove non-specifically bound probes.
-
-
Scanning and Data Acquisition:
-
Scan the microarray slide using a microarray scanner to detect the fluorescence intensity at each spot.
-
Use image analysis software to quantify the fluorescence intensities and generate raw data files.
-
-
Data Analysis:
-
Perform background correction and normalization of the raw data.
-
Identify differentially expressed genes by comparing the signal intensities between the treated and control groups using statistical tests (e.g., t-test, ANOVA) and applying a fold-change cutoff.
-
Perform pathway and functional enrichment analysis on the list of differentially expressed genes to identify significantly affected biological processes.
-
RNA-Sequencing (RNA-Seq) Protocol
-
Cell Culture, Treatment, and RNA Extraction:
-
Follow the same procedures as described in steps 1 and 2 of the Microarray Analysis Protocol. High-quality RNA is crucial for RNA-Seq.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes a large proportion of the RNA pool and can obscure the detection of less abundant transcripts.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.
-
Amplify the library using PCR.
-
Assess the quality and quantity of the prepared library.[8]
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads per sample) will depend on the experimental goals.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads and trim adapter sequences and low-quality bases.
-
Align the trimmed reads to a reference genome.
-
Quantify the expression level of each gene by counting the number of reads that map to it.
-
Normalize the read counts to account for differences in library size and gene length.
-
Identify differentially expressed genes using specialized software packages (e.g., DESeq2, edgeR) that employ statistical models appropriate for count data.
-
Conduct pathway and functional enrichment analysis on the differentially expressed genes to interpret the biological significance of the findings.
-
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ClinPGx [clinpgx.org]
- 4. Gene Expression Signature of Acquired Chemoresistance in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Vinblastine and Vincristine on the function of chronic myeloid leukemic cells through expression of A20 and CYLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microarray Applications in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of cancer cells with chemotherapeutic drugs results in profound changes in expression of genes encoding aldehyde-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Vinleurosine Sulfate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling of Vinleurosine sulfate (B86663), a potent antineoplastic agent. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.
Vinleurosine sulfate is a hazardous substance that requires stringent control measures.[1][2] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal procedures, and emergency plans to prevent exposure and contamination.
Essential Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment and their specifications.
| PPE Category | Item | Specifications and Guidelines |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-tested nitrile gloves. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. |
| Body Protection | Disposable Gown | Use a disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene (B1209903) with long sleeves and tight-fitting elastic or knit cuffs. Gowns should be changed every 2-3 hours or immediately after a spill. |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical splash goggles and a full-face shield when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | N95 or Higher Respirator | A NIOSH-approved N95 or higher-level respirator is required when handling the powder form of the drug outside of a containment device or when there is a potential for aerosolization. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn and removed before exiting the designated handling area. |
Operational Plan: From Receipt to Disposal
All handling of this compound powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (glove box).
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leakage.
-
Don PPE: Wear a single pair of chemotherapy-tested gloves and a lab coat.
-
Transport: Transport the container in a sealed, leak-proof secondary container to the designated storage area.
-
Storage: Store this compound in a locked, dedicated, and clearly labeled hazardous drug storage area at -20°C.[3]
Preparation and Handling (in a BSC)
-
Prepare the Work Area: Cover the work surface of the BSC with a plastic-backed absorbent pad.
-
Assemble Supplies: Gather all necessary supplies (syringes, needles, diluents, waste containers) before starting.
-
Don Full PPE: Put on all required PPE as detailed in the table above.
-
Reconstitution: If working with the powder, slowly inject the diluent down the side of the vial to avoid aerosolization. Gently swirl to dissolve; do not shake.
-
Withdrawal: Use a Luer-Lok syringe to withdraw the solution. To prevent aerosol generation, use a sterile plastic bag or a commercially available closed-system drug-transfer device (CSTD).
-
Labeling: Clearly label the prepared solution with the drug name, concentration, date, and time of preparation.
Decontamination and Cleaning
-
Surface Decontamination: After each use, decontaminate all surfaces within the BSC with an appropriate deactivating agent (e.g., 2% sodium hypochlorite (B82951) solution), followed by a cleaning agent (e.g., 70% isopropyl alcohol).
-
Equipment Cleaning: All non-disposable equipment must be thoroughly cleaned and decontaminated.
Disposal Plan: Managing Hazardous Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
Waste Segregation and Disposal
-
Sharps: All needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant, and leak-proof sharps container labeled "Chemotherapy Waste." Do not recap, bend, or break needles.
-
Contaminated PPE and Materials: Gowns, gloves, absorbent pads, and other contaminated materials must be placed in a designated, leak-proof, and clearly labeled "Chemotherapy Waste" bag or container. This container should be sealed before removal from the laboratory.
-
Unused or Expired this compound: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
All hazardous waste must be handled and disposed of in accordance with local, state, and federal regulations.
Emergency Procedures
Spill Management
-
Evacuate and Secure: Immediately evacuate and secure the spill area.
-
Don PPE: Only trained personnel with appropriate PPE should manage the spill. This includes a respirator, double gloves, a disposable gown, and eye protection.
-
Containment: Cover the spill with an absorbent material from a spill kit, working from the outside in.
-
Decontamination: Once the spill is absorbed, decontaminate the area with an appropriate deactivating solution, followed by a cleaning agent.
-
Disposal: All materials used for cleanup must be disposed of as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Protocol for a this compound Spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
